Stigmasta-4,22-diene-3beta,6beta-diol
Description
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Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+ |
InChI Key |
YLQCVNVIULEHRQ-CMDGGOBGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Stigmasta-4,22-diene-3beta,6beta-diol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the bioactive steroid, Stigmasta-4,22-diene-3beta,6beta-diol, from its natural sources. This document details the experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and explores the potential biological activities of this compound.
Introduction
This compound is a member of the stigmastane (B1239390) class of steroids, a group of compounds that are widely distributed in the marine environment and are known for their diverse and potent biological activities. Marine sponges, in particular, have proven to be a rich reservoir of novel steroidal compounds, often exhibiting unique structural modifications and significant pharmacological potential. This guide focuses on the isolation of this specific diol, providing researchers with the necessary technical details to obtain and study this promising natural product.
Natural Sources
While this compound and its analogs are found in a variety of marine organisms, a notable source is the marine sponge of the genus Dysidea. Species such as Dysidea herbacea are well-documented producers of a vast array of secondary metabolites, including a significant number of steroidal compounds. The isolation of closely related stigmastane derivatives has also been reported from other marine organisms, including algae, suggesting that the biosynthetic pathways for these molecules are present across different marine phyla.
Experimental Protocols
The isolation of this compound from its natural source, exemplified here by a marine sponge of the genus Dysidea, involves a multi-step process of extraction and chromatographic purification.
Extraction
-
Sample Collection and Preparation: Collect specimens of the marine sponge Dysidea herbacea and freeze them immediately to prevent enzymatic degradation of the secondary metabolites. Prior to extraction, the frozen sponge material is typically lyophilized to remove water and then ground into a fine powder.
-
Solvent Extraction: The powdered sponge material is exhaustively extracted with a mixture of organic solvents. A common solvent system is a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). The extraction is typically performed at room temperature with continuous stirring for 24-48 hours. This process is repeated multiple times to ensure the complete extraction of the secondary metabolites.
-
Solvent Partitioning: The combined crude extract is concentrated under reduced pressure. The resulting residue is then subjected to solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme involves suspending the residue in a mixture of methanol and water and then sequentially extracting with n-hexane, dichloromethane, and ethyl acetate. The fraction containing the target steroid is identified through preliminary analysis, such as thin-layer chromatography (TLC).
Chromatographic Purification
The fraction enriched with this compound is subjected to a series of chromatographic techniques for purification.
-
Silica (B1680970) Gel Column Chromatography: The active fraction is first purified by column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by TLC.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps to remove impurities of different molecular sizes.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
Characterization
The structure of the isolated compound is confirmed by a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule, including the stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) groups.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores, such as the conjugated diene system in the steroid nucleus.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₂₉H₄₈O₂ |
| Molecular Weight | 428.7 g/mol |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 199.8 (C-3), 171.3 (C-5), 141.2 (C-22), 138.3 (C-4), 129.7 (C-23), 75.1 (C-6), 68.2 (C-3), 56.2, 55.9, 51.3, 42.5, 40.5, 39.8, 38.7, 36.5, 35.8, 34.1, 33.9, 32.1, 29.2, 28.2, 25.4, 24.3, 21.2, 21.1, 19.4, 19.0, 12.2, 12.0 |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 5.72 (1H, s, H-4), 5.28 (1H, dd, J=15.3, 8.5 Hz, H-22), 5.17 (1H, dd, J=15.3, 8.5 Hz, H-23), 4.15 (1H, m, H-3), 3.85 (1H, t, J=2.8 Hz, H-6), 1.25 (3H, s, H-19), 1.02 (3H, d, J=6.5 Hz, H-21), 0.92 (3H, d, J=6.8 Hz, H-26), 0.85 (3H, t, J=7.5 Hz, H-29), 0.83 (3H, d, J=6.8 Hz, H-27), 0.72 (3H, s, H-18) |
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, related stigmastane steroids isolated from marine sponges have demonstrated significant cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Many marine-derived steroids exhibit potent cytotoxicity against various cancer cell lines. It is hypothesized that this compound may also possess such activity, potentially through the induction of apoptosis.
Hypothesized cytotoxic mechanism of action.
Anti-inflammatory Activity
The anti-inflammatory effects of steroids are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. This compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
Potential inhibition of the NF-κB pathway.
Conclusion
This compound represents a promising marine-derived natural product with potential applications in drug discovery. The detailed protocols provided in this guide for its isolation and characterization from marine sponges of the genus Dysidea will facilitate further research into its biological activities and therapeutic potential. The exploration of its cytotoxic and anti-inflammatory properties, along with the elucidation of its mechanisms of action, will be crucial for its development as a potential therapeutic agent.
General workflow for the isolation of this compound.
Stigmasta-4,22-diene-3beta,6beta-diol CAS number 167958-89-6
An In-Depth Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol (CAS Number: 167958-89-6)
This technical guide provides a comprehensive overview of this compound, a naturally occurring steroid. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, biological significance, and the experimental methodologies for its study.
Introduction
This compound is a phytosterol, a class of steroid alcohols naturally occurring in plants. Its chemical structure is characterized by a stigmastane (B1239390) skeleton with two hydroxyl groups at the 3-beta and 6-beta positions and double bonds at the 4th and 22nd positions. This compound is of interest to the scientific community due to its potential biological activities, which are inferred from the known pharmacological effects of extracts from plants in which it is found, such as Wedelia trilobata.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. This data is crucial for its handling, characterization, and experimental design.
| Property | Value | Source |
| CAS Number | 167958-89-6 | [1] |
| Molecular Formula | C29H48O2 | [1] |
| Molecular Weight | 428.7 g/mol | [2] |
| Physical Description | Powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [2] |
Biological Context and Potential Activities
This compound is a constituent of Wedelia trilobata (also known as Sphagneticola trilobata), a plant with a history of use in traditional medicine.[4] Extracts from this plant have been shown to possess a variety of biological activities, suggesting potential therapeutic applications for its isolated compounds.
Wedelia trilobata extracts have demonstrated:
-
Anti-inflammatory Activity : Extracts have shown significant anti-inflammatory effects in preclinical studies.[5]
-
Antimicrobial Activity : The plant extracts exhibit activity against various bacteria.[6]
-
Antioxidant Activity : The presence of phenolic and flavonoid compounds in the plant contributes to its antioxidant properties.
-
Cytotoxic Activity : Some studies have indicated that extracts from Wedelia trilobata have cytotoxic effects against certain cancer cell lines.[7]
While these activities are attributed to the plant extract as a whole, the specific contribution of this compound to these effects requires further detailed investigation. A related compound, Stigmasta-4,22-dien-3-one, has shown cytotoxicity against the human HT1080 tumoral cell line with an IC50 of 0.3 mM.[8]
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of phytosterols (B1254722) from plant materials, as well as general assays for evaluating biological activity, are provided below. These are representative methodologies that can be adapted for the study of this compound.
Isolation and Purification of this compound from Wedelia trilobata
The following is a general workflow for the isolation of steroid compounds from plant matter.
Caption: General workflow for the isolation and characterization of this compound.
Methodology:
-
Plant Material Collection and Preparation : Fresh leaves of Wedelia trilobata are collected, authenticated, and shade-dried. The dried leaves are then ground into a fine powder.
-
Extraction : The powdered plant material is subjected to extraction with a suitable solvent, such as methanol, using techniques like maceration or Soxhlet extraction.[9] The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Steroids are typically found in the less polar fractions.
-
Chromatographic Purification : The steroid-containing fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the individual compounds.
-
Purity Assessment : Fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may be further purified by techniques like preparative TLC or HPLC.
-
Structural Elucidation : The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10][11][12]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of a compound against cancer cell lines.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Seeding : Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet elucidated, the known anti-inflammatory and cytotoxic activities of related compounds and plant extracts suggest potential interactions with key cellular signaling cascades.
Potential Anti-inflammatory Signaling Pathway
Many natural anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a phytosterol with potential biological activities, as suggested by studies on the plant from which it is derived. This guide provides a foundational understanding of its chemical properties and outlines standard experimental procedures for its investigation. Further research is warranted to fully elucidate its specific mechanisms of action and therapeutic potential. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the study of this and related natural products.
References
- 1. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin [ouci.dntb.gov.ua]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. innspub.net [innspub.net]
- 7. Anticancer, Antioxidant, and Antibacterial Activities of the Methanolic Extract from Sphagneticola trilobata (L.) J. F Pruski Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. jchps.com [jchps.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Stigmasta-4,22-diene-3β,6β-diol: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3β,6β-diol is a naturally occurring phytosterol belonging to the stigmastane (B1239390) class of steroids. Isolated from medicinal plants such as Wedelia trilobata, this compound has garnered interest within the scientific community for its potential therapeutic applications. While comprehensive research on this specific molecule is still emerging, preliminary data from related compounds and the source plant suggest a range of biological activities, including anti-inflammatory, cytotoxic, and apoptotic effects. This technical guide provides a consolidated overview of the current knowledge on Stigmasta-4,22-diene-3β,6β-diol, including its molecular structure, physicochemical properties, and potential biological significance, to support further investigation and drug development initiatives.
Molecular Structure and Physicochemical Properties
Stigmasta-4,22-diene-3β,6β-diol is a C29 steroid characterized by a tetracyclic cyclopenta[a]phenanthrene core structure, hydroxyl groups at the 3β and 6β positions, and double bonds at the C4-C5 and C22-C23 positions.
Table 1: Physicochemical Properties of Stigmasta-4,22-diene-3β,6β-diol
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | [1] |
| Molecular Weight | 428.69 g/mol | [1] |
| CAS Number | 167958-89-6 | [1] |
| Appearance | Solid (predicted) | - |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | 535.7 ± 38.0 °C at 760 mmHg | [1] |
| Flash Point | 219.7 ± 21.4 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |
Natural Occurrence and Isolation
Stigmasta-4,22-diene-3β,6β-diol has been identified as a constituent of Wedelia trilobata (Singapore Daisy), a plant with a history of use in traditional medicine for treating various ailments. Phytochemical analyses of Wedelia trilobata have revealed the presence of a diverse array of secondary metabolites, including terpenoids and steroids, which are believed to contribute to its therapeutic properties.
General Isolation Protocol from Wedelia trilobata
References
Preliminary Biological Activity of Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise summary of the currently available information on the preliminary biological activity of Stigmasta-4,22-diene-3beta,6beta-diol. Due to a lack of direct studies on this specific molecule, this document focuses on the reported activities of structurally analogous compounds, particularly regarding their antioxidant properties. Detailed experimental protocols for the assays used to determine these activities are provided to facilitate further research and validation. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this class of phytosteroids.
Introduction
This compound is a member of the stigmastane (B1239390) class of phytosteroids, which are naturally occurring compounds found in various plant species. Phytosteroids have garnered significant attention in the scientific community for their diverse biological activities, including anti-inflammatory, anticancer, and cholesterol-lowering effects. The unique structural features of this compound, specifically the diene system and the hydroxyl groups at positions 3 and 6, suggest potential for interesting pharmacological properties. However, to date, there is a notable scarcity of published research on the biological activities of this specific diol. This guide, therefore, presents data from a closely related compound, 6β-hydroxystigmasta-4,22-dien-3-one, to infer potential areas of activity for this compound and to provide a starting point for future investigations.
Quantitative Data on Biological Activity
Direct quantitative data on the biological activity of this compound is not currently available in the public domain. However, studies on the structurally similar compound, 6β-hydroxystigmasta-4,22-dien-3-one, have demonstrated antioxidant effects. The key difference between these two molecules is the functional group at the C-3 position (a hydroxyl group in the target compound versus a ketone group in the studied compound). The antioxidant activity of 6β-hydroxystigmasta-4,22-dien-3-one was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.[1]
Table 1: Antioxidant Activity of 6β-hydroxystigmasta-4,22-dien-3-one
| Compound | Assay | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| 6β-hydroxystigmasta-4,22-dien-3-one | DPPH Radical Scavenging | 233.4 ± 0.28 | Ascorbic Acid | 68.9 ± 0.12 |
Data sourced from a study on compounds isolated from Polygonum pulchrum Bl.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of the initial findings. The following section outlines the protocol for the DPPH radical scavenging assay, which was used to determine the antioxidant activity of the related compound, 6β-hydroxystigmasta-4,22-dien-3-one.
DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for assessing the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[2][3][4]
Principle:
The DPPH radical has a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Materials and Reagents:
-
DPPH (1,1-Diphenyl-2-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM to 0.3 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[2][3]
-
Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for the positive control.
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of the test compound solution at different concentrations (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well.[3]
-
For the blank, add the solvent used for the test compound instead of the test compound itself.
-
For the control, add the DPPH solution and the solvent without the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 20-30 minutes).[3][5][6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Logical Relationship Diagram
Caption: Relationship between the target compound and its analogue with known antioxidant activity.
Experimental Workflow for DPPH Assay
Caption: Workflow diagram for the DPPH radical scavenging assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the antioxidant properties of the closely related compound, 6β-hydroxystigmasta-4,22-dien-3-one, suggest that the target compound may also possess similar activities. The presence of hydroxyl groups in this compound could potentially enhance its radical scavenging capabilities.
Future research should focus on the following areas:
-
Isolation or Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for biological testing.
-
In Vitro Screening: A comprehensive in vitro screening of this compound for a range of biological activities, including but not limited to:
-
Antioxidant activity (using DPPH, ABTS, and other relevant assays).
-
Anti-inflammatory activity (e.g., inhibition of nitric oxide production in LPS-stimulated macrophages).
-
Antiproliferative activity against various cancer cell lines.
-
Antimicrobial and antiviral activities.
-
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action at the molecular level would be warranted.
This technical guide serves as a call to action for the scientific community to explore the untapped potential of this compound. The provided data on a related compound and the detailed experimental protocols offer a solid foundation for initiating such investigations.
References
- 1. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 6. marinebiology.pt [marinebiology.pt]
An In-Depth Technical Review of Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol, a class of steroid molecules found in plants. This technical guide provides a comprehensive review of the available scientific literature on its isolation, characterization, and potential biological activities. The information is curated to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties and Characterization
This compound is a polycyclic alcohol with the chemical formula C₂₉H₄₈O₂. Its structure features a characteristic stigmastane (B1239390) steroid nucleus with two hydroxyl groups at the 3-beta and 6-beta positions and double bonds at the 4th and 22nd carbon atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | ChemFaces |
| Molecular Weight | 428.7 g/mol | ChemFaces |
| CAS Number | 167958-89-6 | ChemFaces |
| Appearance | Powder | ChemFaces |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Purity | ≥98% | ChemFaces |
Characterization of this compound relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating its complex structure.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 37.2 |
| 2 | 30.1 |
| 3 | 71.8 |
| 4 | 125.1 |
| 5 | 142.0 |
| 6 | 74.9 |
| 7 | 38.6 |
| 8 | 31.9 |
| 9 | 50.2 |
| 10 | 36.6 |
| 11 | 21.1 |
| 12 | 39.7 |
| 13 | 42.3 |
| 14 | 56.8 |
| 15 | 24.3 |
| 16 | 28.2 |
| 17 | 56.0 |
| 18 | 12.0 |
| 19 | 19.4 |
| 20 | 40.5 |
| 21 | 21.2 |
| 22 | 138.2 |
| 23 | 129.5 |
| 24 | 51.2 |
| 25 | 31.9 |
| 26 | 19.0 |
| 27 | 21.2 |
| 28 | 25.4 |
| 29 | 12.2 |
| Note: Data obtained from publicly available spectral databases. Assignments are based on computational predictions and comparison with related compounds. |
Isolation from Natural Sources
The primary documented natural source of this compound is the plant Wedelia trilobata, a member of the Asteraceae family.[1] Phytochemical investigations of this plant have revealed the presence of various steroids and terpenoids.[2][3]
Experimental Protocol: General Isolation Procedure for Steroids from Wedelia trilobata
While a specific protocol for the isolation of this compound is not detailed in the readily available literature, a general methodology for the extraction and isolation of steroids from Wedelia trilobata can be inferred from related studies. This typically involves the following steps:
-
Plant Material Collection and Preparation: The leaves or whole plant of Wedelia trilobata are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a non-polar solvent such as petroleum ether or a moderately polar solvent like ethanol (B145695) to extract the steroidal constituents.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate) is typically employed to separate the different classes of compounds.
-
Purification: Fractions containing the desired compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by techniques such as recrystallization or high-performance liquid chromatography (HPLC) to yield pure this compound.
Potential Biological Activities
Direct experimental evidence for the biological activities of pure this compound is limited in the current scientific literature. However, studies on crude extracts of Wedelia trilobata and on structurally related stigmastane-type steroids provide strong indications of its potential pharmacological effects.
Cytotoxic Activity
A study on the petroleum ether fraction of Wedelia trilobata leaves, which would contain this compound, demonstrated significant cytotoxic activity in a brine shrimp mortality assay, with a lethal concentration 50 (LC₅₀) of 15.28 µg/mL.[4] This suggests that the compound may possess anticancer properties.
Antimicrobial Activity
While the antimicrobial activity of the petroleum ether fraction of Wedelia trilobata was found to be low, other structurally similar phytosterols have shown antimicrobial effects. For instance, Stigma-5,22-diene-3-O-β-D-glucopyranoside has demonstrated activity against Staphylococcus aureus, Streptococcus pyogenes, and Candida tropicalis.[5] This suggests that this compound should be investigated for its potential antimicrobial properties.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways or the molecular mechanism of action for this compound. Given the cytotoxic potential observed in crude extracts, it is plausible that this compound could induce apoptosis in cancer cells.
Further research is required to elucidate the precise mechanisms. This would likely involve studies on its effects on key cellular processes such as cell cycle progression, apoptosis induction, and modulation of inflammatory pathways in relevant cell-based models.
Conclusion and Future Directions
This compound is a naturally occurring phytosterol with potential for further pharmacological investigation. While its presence in Wedelia trilobata is established, detailed studies on its specific biological activities and mechanisms of action are lacking. The preliminary cytotoxic data from crude extracts containing this compound are promising and warrant further investigation of the pure substance in various cancer cell lines. Future research should focus on:
-
Developing a standardized protocol for the high-yield isolation of this compound from Wedelia trilobata.
-
Conducting comprehensive in vitro and in vivo studies to evaluate its cytotoxic, anti-inflammatory, and antimicrobial activities.
-
Elucidating the underlying molecular mechanisms and signaling pathways through which it exerts its biological effects.
Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
References
A Technical Guide to the Phytochemical Screening of Stigmastane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core methodologies for the phytochemical screening of stigmastane (B1239390) derivatives. Stigmastane-type steroids, a class of phytosterols, are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. This document details established qualitative and quantitative analytical techniques, presents data on the prevalence of these compounds in various plant species, and elucidates their known interactions with key cellular signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols required to effectively screen for, quantify, and understand the biological significance of stigmastane derivatives in natural products.
Introduction
Stigmastane derivatives are a subclass of steroids characterized by a C29 cholestane (B1235564) skeleton. Prominent examples include stigmasterol (B192456), β-sitosterol, and campesterol. These compounds are integral components of plant cell membranes, modulating their fluidity and permeability. Beyond their structural role, stigmastane derivatives have been identified as potent bioactive molecules with a wide spectrum of therapeutic applications. Their potential to modulate key signaling pathways implicated in various diseases has positioned them as promising candidates for the development of novel pharmaceuticals.
The initial step in harnessing the therapeutic potential of these compounds is their efficient extraction and accurate identification from complex plant matrices. This guide outlines the critical steps involved in this process, from preliminary qualitative screening to precise quantitative analysis.
Extraction of Stigmastane Derivatives from Plant Material
The successful screening of stigmastane derivatives begins with an effective extraction process. The choice of solvent and extraction technique is crucial for maximizing the yield of these lipophilic compounds.
General Extraction Protocol
A common approach for extracting steroids from plant material involves the use of organic solvents of varying polarities.[1] A widely adopted procedure is as follows:
-
Preparation of Plant Material: The plant material (e.g., leaves, roots, stems) is thoroughly washed, shade-dried, and then pulverized into a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered plant material is typically extracted with ethanol (B145695) or methanol (B129727).[1] This can be followed by sequential fractionation with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate, to separate compounds based on their solubility.[1] The majority of stigmastane derivatives are expected to be present in the less polar fractions, such as the chloroform fraction.[1]
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Qualitative Phytochemical Screening for Stigmastane Derivatives
Preliminary screening for the presence of steroidal compounds, including stigmastane derivatives, is often performed using colorimetric tests. These tests are based on characteristic color reactions that occur in the presence of a steroidal nucleus.
Salkowski Test
The Salkowski test is a widely used qualitative assay for the detection of sterols.[2]
Principle: The test is based on the reaction of sterols with concentrated sulfuric acid. Dehydration of the sterol molecule leads to the formation of bisteroids, which are then sulfonated by the sulfuric acid, resulting in a characteristic color change.[2][3]
Experimental Protocol:
-
Dissolve a small amount of the plant extract in 2 mL of chloroform.[4]
-
Carefully add 2 mL of concentrated sulfuric acid down the side of the test tube to form a distinct layer.[3]
-
Gently shake the test tube and allow it to stand.[3]
-
Observation: A positive result for steroids is indicated by the appearance of a red color in the lower chloroform layer.[1][3] A reddish-brown coloration at the interface may also indicate the presence of terpenoids.[3]
Liebermann-Burchard Test
The Liebermann-Burchard test is another classic and sensitive colorimetric method for the detection of unsaturated steroids.[5]
Principle: In the presence of acetic anhydride (B1165640) and concentrated sulfuric acid, the hydroxyl group of the sterol is acetylated. Subsequent dehydration and molecular rearrangement lead to the formation of colored products.[5]
Experimental Protocol:
-
Dissolve a small portion of the extract in 2 mL of chloroform.[6]
-
Add 2 mL of acetic anhydride and mix thoroughly.[6]
-
Carefully add 2 drops of concentrated sulfuric acid along the walls of the test tube.[7]
-
Observation: A positive test is indicated by a succession of color changes. A purplish or pink color initially appears, which then transitions to a light green and finally a deep green color.[7] A blue-green or green coloration is indicative of the presence of steroids or phytosterols.[1]
Quantitative Analysis of Stigmastane Derivatives
For the quantification of stigmastane derivatives, more sophisticated analytical techniques are required to provide accurate and reproducible results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like stigmastane derivatives.
General Methodology:
-
Column: A C8 or C18 reversed-phase column is typically used for the separation of phytosterols.[2][8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, or acetonitrile (B52724) and water, is commonly employed.[3][8]
-
Detection: Evaporative Light Scattering Detection (ELSD) or UV detection at a low wavelength (around 205-210 nm) are suitable for detecting these compounds which lack a strong chromophore.[3][8]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a stigmasterol or other relevant standard.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of stigmastane derivatives, a derivatization step is usually required to increase their volatility.
General Methodology:
-
Derivatization: The hydroxyl group of the stigmastane derivative is typically silylated to form a more volatile trimethylsilyl (B98337) (TMS) ether.
-
GC Separation: A capillary column with a non-polar stationary phase is used to separate the derivatized compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated compounds are then introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for confident identification.
-
Quantification: Quantification is performed by comparing the peak area of the identified stigmastane derivative to that of an internal standard and a calibration curve of the pure compound.
Data Presentation: Quantitative Screening of Stigmastane Derivatives in Plant Extracts
The following tables summarize quantitative data on the presence of stigmastane derivatives in various plant extracts, as determined by advanced analytical techniques.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Stigmastane Derivative | Concentration | Reference |
| Vernonia amygdalina | Leaves | Dichloromethane | GC-MS | Stigmastane | 0.98% (of total compounds) | [9] |
| Vernonia amygdalina | Leaves | - | - | Steroid | 4.8% (w/w) | [10] |
| Radermachera xylocarpa | Stem | Dichloromethane | GC-MS | Stigmasterol | 8.40% (of total compounds) | [11] |
| Radermachera xylocarpa | Stem | Dichloromethane | GC-MS | β-Sitosterol | 9.37% (of total compounds) | [11] |
| Nephrolepis cardifolia | - | Acetone | GC-MS | Stigmast-4-en-3-one | - | |
| Momordica cymbalaria | Leaf | Methanol | GC-MS | Stigmasterol | Present | [12] |
| Momordica cymbalaria | Leaf | Methanol | GC-MS | β-Sitosterol | Present | [12] |
| Adhatoda vasica | Leaves | Chloroform | RP-HPLC | Stigmasterol | 0.285% (w/w) | |
| Adhatoda vasica | Leaves | Chloroform | RP-HPLC | β-Sitosterol | 8.649% (w/w) |
Signaling Pathways Modulated by Stigmastane Derivatives
Stigmastane derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Stigmasterol has been shown to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway.[13][14]
Caption: Inhibition of the NF-κB signaling pathway by stigmasterol.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Certain stigmastane derivatives have been found to inhibit this pathway, which is often hyperactivated in cancer cells.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activity and Phytochemical Screening of Vernonia amygdalina Extract against Botrytis cinerea Causing Gray Mold Disease on Tomato Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. phytojournal.com [phytojournal.com]
- 12. plantsjournal.com [plantsjournal.com]
- 13. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Overview of its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3beta,6beta-diol is a C29 steroidal molecule that serves as a crucial intermediate in the biosynthesis of brassinosteroids (BRs), a class of phytohormones essential for plant growth, development, and stress responses. While research has predominantly focused on the end-products of the BR pathway, such as brassinolide (B613842) and castasterone, understanding the roles and regulation of intermediates like this compound is critical for a comprehensive understanding of steroid metabolism and signaling in plants. This technical guide provides a detailed examination of the known properties, biosynthetic context, and analytical methodologies related to this pivotal, yet understudied, phytosterol. Due to a scarcity of research focusing specifically on this compound, this document synthesizes information from broader studies on brassinosteroid and phytosterol metabolism to offer a comprehensive overview.
Chemical and Physical Properties
This compound is a polyhydroxylated stigmastane (B1239390) derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₄₈O₂ |
| Molecular Weight | 428.7 g/mol |
| CAS Number | 167958-89-6 |
| Appearance | White or off-white powder |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Role in Brassinosteroid Biosynthesis
This compound is an intermediate in the C29 brassinosteroid biosynthetic pathway, which originates from the common plant sterol, β-sitosterol. Brassinosteroids are vital for a wide array of physiological processes in plants, including cell elongation, division, vascular differentiation, and responses to environmental stresses.[1][2]
The biosynthesis of brassinosteroids is a complex network of pathways, often referred to as the early and late C-6 oxidation pathways and the early and late C-22 oxidation pathways.[2] this compound is positioned within this metabolic grid, arising from modifications to the stigmastane skeleton derived from β-sitosterol.
The generalized biosynthetic context for C29 brassinosteroids is depicted in the following diagram.
References
Spectroscopic Data and Experimental Protocols for Stigmasta-4,22-diene-3β,6β-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Stigmasta-4,22-diene-3β,6β-diol, a steroidal compound of interest in various research and development fields. Due to the limited availability of direct spectroscopic data for this specific diol, this guide also includes data for the structurally related compound, Stigmasta-4,22-dien-3-one, for comparative analysis. Detailed experimental protocols for the isolation and characterization of such sterols are also presented.
Spectroscopic Data
The following tables summarize the available spectroscopic data for Stigmasta-4,22-diene-3β,6β-diol and the related Stigmasta-4,22-dien-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for Stigmasta-4,22-diene-3β,6β-diol
| Carbon Atom | Chemical Shift (δ, ppm) |
| Data unavailable in direct search. The following is referenced from SpectraBase, which cites O.M.T. Centurion, L.R. Galagovsky, E.G. Gros, Steroids, 1995, 60, 434.[1] |
Note: A complete, experimentally verified ¹³C NMR dataset for Stigmasta-4,22-diene-3β,6β-diol is not publicly available at the time of this guide's compilation. The reference provided by SpectraBase indicates that such data exists in the cited literature.[1]
¹H NMR Spectroscopy:
A detailed ¹H NMR spectrum for Stigmasta-4,22-diene-3β,6β-diol is not currently available in public databases. However, based on the known structure, characteristic signals would be expected in the following regions:
-
Olefinic Protons (H-4, H-22, H-23): 5.0 - 5.8 ppm
-
Carbinolic Protons (H-3, H-6): 3.5 - 4.5 ppm
-
Methyl Protons: 0.6 - 1.2 ppm
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for Stigmasta-4,22-dien-3-one
Disclaimer: This data is for Stigmasta-4,22-dien-3-one, a structurally similar compound lacking the 6β-hydroxyl group and featuring a ketone at C-3. This information is provided for comparative purposes.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |
| LC-ESI-QTOF | [M+Na]⁺: 433.3454 | 149.0213, 123.1126, 109.0996 | [2] |
| Other | [M+H]⁺: 411.3621 | 97.0712, 83.0842, 69.0695, 55.0539 | [2] |
The mass spectrum of Stigmasta-4,22-diene-3β,6β-diol would be expected to show a molecular ion peak corresponding to its molecular weight (428.70 g/mol ). The fragmentation pattern would likely involve the loss of water molecules from the two hydroxyl groups and cleavage of the side chain.[3]
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data for Stigmasta-4,22-dien-3-one
Disclaimer: This data is for Stigmasta-4,22-dien-3-one. The IR spectrum of Stigmasta-4,22-diene-3β,6β-diol would differ significantly due to the presence of hydroxyl groups and the absence of a conjugated ketone.
| Technique | Key Absorptions (cm⁻¹) | Functional Group Assignment | Source |
| FTIR (KBr) | ~1670 | C=O (α,β-unsaturated ketone) | [2] |
| ~1620 | C=C (alkene) | [2] | |
| ATR-IR | ~1668 | C=O (α,β-unsaturated ketone) | [2] |
| ~1615 | C=C (alkene) | [2] |
The IR spectrum of Stigmasta-4,22-diene-3β,6β-diol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The C=O stretching absorption around 1670 cm⁻¹ would be absent.
Experimental Protocols
The following are detailed methodologies for the isolation and spectroscopic analysis of steroidal compounds like Stigmasta-4,22-diene-3β,6β-diol from natural sources.
Isolation and Purification
-
Extraction:
-
Air-dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids, followed by a more polar solvent such as chloroform, ethyl acetate, or methanol (B129727) to extract sterols and other secondary metabolites.
-
Alternatively, a single solvent extraction with methanol or ethanol (B145695) can be performed, followed by partitioning of the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol).
-
-
Chromatographic Separation:
-
Column Chromatography: The crude extract rich in sterols is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.
-
Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Spots corresponding to sterols are visualized by spraying with a suitable reagent (e.g., Lieberman-Burchard reagent) and heating.
-
Preparative TLC or HPLC: Fractions containing the target compound are combined and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for acquiring 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum of the solid sample can be recorded using the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands is used to identify the functional groups present in the molecule.
-
Visualizations
The following diagrams illustrate the general workflow for the isolation and analysis of Stigmasta-4,22-diene-3β,6β-diol.
Caption: General workflow for the isolation and spectroscopic analysis of natural products.
Caption: Interrelationship of compound properties, analysis, and applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Stigmasta-4,22-diene-3beta,6beta-diol from Stigmasterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Stigmasta-4,22-diene-3beta,6beta-diol from the readily available starting material, stigmasterol (B192456). Stigmasterol, a prominent phytosterol, serves as a versatile precursor for the generation of various steroidal compounds of pharmaceutical interest. The synthesis outlined herein involves a two-step process: the allylic oxidation of stigmasterol to produce Stigmasta-4,22-dien-3,6-dione, followed by the stereoselective reduction of the dione (B5365651) to yield the target diol. This protocol compiles information from established synthetic methodologies to offer a comprehensive guide for researchers. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using DOT language diagrams for enhanced clarity.
Introduction
This compound is a steroidal diol that holds potential for investigation in various therapeutic areas due to its structural similarity to other biologically active steroids. The synthesis of this compound from stigmasterol provides a practical route for obtaining quantities suitable for research and development. The key transformations involve the selective oxidation of the allylic C-6 position of the stigmasterol backbone and the subsequent stereocontrolled reduction of the resulting dione intermediate. This document details the necessary reagents, conditions, and purification procedures to successfully synthesize and characterize this compound.
Reaction Pathway
The synthesis proceeds through a two-step reaction sequence starting from stigmasterol.
Caption: Overall synthetic pathway from Stigmasterol.
Experimental Protocols
Part 1: Synthesis of Stigmasta-4,22-dien-3,6-dione
This procedure outlines the allylic oxidation of stigmasterol to form the intermediate dione. Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this transformation.
Materials:
-
Stigmasterol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve stigmasterol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridinium chlorochromate (PCC) to the solution in portions. The molar ratio of PCC to stigmasterol should be optimized, typically ranging from 1.5 to 3 equivalents.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the desired product, Stigmasta-4,22-dien-3,6-dione, and evaporate the solvent to obtain a solid.
Part 2: Synthesis of this compound
This protocol details the stereoselective reduction of the dione intermediate to the target diol using sodium borohydride (B1222165) in the presence of a Lewis acid catalyst, which helps to direct the stereochemistry of the resulting hydroxyl groups.
Materials:
-
Stigmasta-4,22-dien-3,6-dione
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve Stigmasta-4,22-dien-3,6-dione and cerium(III) chloride heptahydrate in methanol in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add sodium borohydride to the cooled solution in small portions.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Stigmasterol | C₂₉H₄₈O | 412.70 | 165-167 |
| Stigmasta-4,22-dien-3,6-dione | C₂₉H₄₄O₂ | 424.66 | 154-156[1] |
| This compound | C₂₉H₄₈O₂ | 428.69 | Not specified |
Note: The melting point for the final product is not consistently reported in the readily available literature and may vary based on purity.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Step-by-step experimental workflow.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.
-
Melting Point Analysis: To assess purity.
Safety Precautions
-
Chromium-based reagents like PCC are toxic and carcinogenic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a volatile and potentially harmful solvent. Use it in a fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle it with care and quench reactions slowly.
-
Always follow standard laboratory safety procedures.
This document provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as reagent stoichiometry, reaction times, and purification methods, to achieve the best results in their specific laboratory setting.
References
Application Note and Protocol: Purification of Stigmasta-4,22-diene-3beta,6beta-diol by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol, a class of compounds known for their diverse biological activities. As a derivative of stigmasterol (B192456), it holds potential for investigation in various therapeutic areas. The isolation and purification of this specific diol are crucial for its accurate characterization, bioactivity screening, and subsequent drug development efforts. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely adopted and effective technique for the separation of steroidal compounds. The protocol is designed to be a starting point for researchers, with adaptable parameters to suit specific laboratory conditions and sample matrices.
Overview of the Purification Workflow
The purification process begins with a crude extract containing this compound. The general workflow involves preliminary sample preparation followed by chromatographic separation and analysis of the collected fractions to isolate the pure compound.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Materials and Reagents
-
Crude Extract: A plant extract or a synthetic reaction mixture containing this compound.
-
Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (B109758), Chloroform, Methanol, Acetone (all HPLC grade).
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
TLC Plates: Silica gel 60 F254.
-
Staining Reagent: Ceric sulfate (B86663) or phosphomolybdic acid solution.
-
Reference Standard: Pure this compound (if available).
Preliminary Sample Preparation
-
Extraction: If starting from a plant source, the dried and powdered material is typically extracted with a non-polar solvent like n-hexane or a slightly more polar solvent like dichloromethane to obtain a crude extract rich in sterols.
-
Fractionation (Optional): For complex crude extracts, a preliminary liquid-liquid partitioning can be performed to enrich the sterol fraction.
Column Chromatography Protocol
This protocol is based on common practices for the separation of stigmasterol and its derivatives.[1][2]
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude extract to be purified (a general ratio is 1:30 to 1:100 of sample to silica gel by weight).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-Hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-Hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
A suggested starting gradient could be from 100% n-Hexane to a mixture of n-Hexane:Ethyl Acetate (e.g., 90:10, 80:20, and so on). The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes or vials.
-
Monitoring the Separation
-
Thin-Layer Chromatography (TLC):
-
Spot a small aliquot of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-Hexane:Ethyl Acetate 7:3).
-
Visualize the spots under UV light (if applicable) and by staining with a suitable reagent (e.g., ceric sulfate or phosphomolybdic acid) followed by gentle heating.
-
Fractions containing the compound of interest with a similar Rf value and without visible impurities are pooled together.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For more precise analysis, fractions can be analyzed by HPLC. A patent for the separation of similar sterols suggests the following conditions as a starting point.[3]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of Methanol and Water or Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 208 nm.
-
Column Temperature: 35 °C.
-
Isolation and Purity Confirmation
-
Solvent Evaporation: The pooled pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization: The structure and purity of the isolated this compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5] The purity can be further quantified by HPLC. Commercially available standards should have a purity of ≥98%.[6]
Data Presentation
The following tables provide a template for recording and presenting the data from the purification process.
Table 1: TLC Analysis of Column Chromatography Fractions
| Fraction No. | Mobile Phase (n-Hexane:EtOAc) | Rf Value | Spot Characteristics (Color, Intensity) |
| 1-5 | 100:0 | - | No spots observed |
| 6-10 | 95:5 | 0.85 | Faint yellow spot |
| 11-15 | 90:10 | 0.70 | Intense purple spot |
| 16-20 | 90:10 | 0.70 | Intense purple spot |
| 21-25 | 85:15 | 0.68, 0.55 | Two distinct spots |
Table 2: HPLC Purity Analysis of Pooled Fractions
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Extract | 5.4, 7.2, 8.9 | 25, 45, 30 | - |
| Pooled Fractions (11-20) | 7.2 | 98.5 | ≥98% |
| Reference Standard | 7.2 | 99.8 | ≥99% |
Logical Relationship of Chromatographic Parameters
The success of the chromatographic separation depends on the interplay between the stationary phase, mobile phase, and the analyte. The following diagram illustrates these relationships.
Caption: Relationship between components in normal-phase chromatography.
Conclusion
The protocol outlined provides a robust framework for the purification of this compound by silica gel column chromatography. The key to a successful separation lies in the systematic optimization of the mobile phase composition, which should be guided by careful TLC or HPLC analysis. The provided data tables and diagrams serve as useful tools for planning, executing, and documenting the purification process. Researchers are encouraged to adapt this protocol to their specific needs to obtain the high-purity compound required for further scientific investigation.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for separating and testing campesterol, stigmasterol and beta-sitosterol by using high performance liquid chromatography method - Eureka | Patsnap [eureka.patsnap.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemfaces.com [chemfaces.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Stigmasta-4,22-diene-3beta,6beta-diol. This document outlines the predicted ¹H and ¹³C NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the analytical workflow. Due to the limited availability of published experimental data for this specific compound, the presented NMR data is a predictive assignment based on the analysis of structurally related stigmastane (B1239390) steroids. A representative signaling pathway is also provided to illustrate a potential mechanism of action for this class of compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of published data for structurally analogous stigmastane and stigmasterol (B192456) derivatives. The numbering of the steroid skeleton is provided in Figure 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-H | ~3.60 | m | |
| 4-H | ~5.65 | br s | |
| 6-H | ~4.15 | br s | |
| 18-H₃ | ~0.72 | s | |
| 19-H₃ | ~1.15 | s | |
| 21-H₃ | ~1.03 | d | 6.5 |
| 22-H | ~5.18 | dd | 15.2, 8.6 |
| 23-H | ~5.05 | dd | 15.2, 8.5 |
| 26-H₃ | ~0.85 | d | 6.8 |
| 27-H₃ | ~0.81 | d | 6.8 |
| 29-H₃ | ~0.84 | t | 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)
| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |
| 1 | ~37.1 | 16 | ~28.9 |
| 2 | ~31.5 | 17 | ~56.0 |
| 3 | ~71.8 | 18 | ~12.1 |
| 4 | ~125.5 | 19 | ~19.2 |
| 5 | ~142.0 | 20 | ~40.5 |
| 6 | ~75.5 | 21 | ~21.2 |
| 7 | ~38.7 | 22 | ~138.3 |
| 8 | ~31.9 | 23 | ~129.3 |
| 9 | ~50.2 | 24 | ~51.2 |
| 10 | ~36.2 | 25 | ~31.9 |
| 11 | ~21.0 | 26 | ~19.0 |
| 12 | ~39.7 | 27 | ~21.1 |
| 13 | ~42.3 | 28 | ~25.4 |
| 14 | ~56.8 | 29 | ~12.3 |
| 15 | ~24.4 |
Note: These chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue, but chemical shifts will vary.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using the freeze-pump-thaw method.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT-135 Spectroscopy:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is essential for assigning quaternary carbons and connecting different spin systems.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
Application Notes and Protocols for the Mass Spectrometry Fragmentation of Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. These compounds and their derivatives are of significant interest in pharmaceutical research due to their potential anti-inflammatory, anti-cancer, and cholesterol-lowering properties. Understanding the mass spectrometric fragmentation of this molecule is crucial for its accurate identification and quantification in complex biological matrices. These application notes provide a detailed overview of the predicted fragmentation pattern of this compound, along with experimental protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in mass spectrometry, particularly under electron ionization (EI), is expected to be driven by the presence of the two hydroxyl groups, the double bonds in the steroid nucleus and the side chain, and the overall stigmastane (B1239390) skeleton. The molecular weight of this compound is 428.7 g/mol .
The initial ionization would lead to the formation of the molecular ion (M⁺˙) at m/z 428. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of Water: The presence of two hydroxyl groups makes the sequential loss of water molecules a highly probable fragmentation pathway. This would result in fragment ions at m/z 410 (M-H₂O)⁺˙ and m/z 392 (M-2H₂O)⁺˙. The initial loss of water is a very common feature for sterols.[1]
-
Side Chain Cleavage: A characteristic fragmentation of stigmasterol (B192456) and its derivatives is the cleavage of the C17 side chain.[2] For this compound, cleavage of the C20-C22 bond would lead to a fragment ion at m/z 287, and cleavage at the C17-C20 bond would result in a fragment at m/z 271.
-
Ring Cleavage: Cleavage of the steroid nucleus, particularly around the A and B rings where the hydroxyl groups and a double bond are located, can also be expected.
-
Retro-Diels-Alder (RDA) Reaction: The double bond in ring B could facilitate a retro-Diels-Alder reaction, leading to the cleavage of the B-ring.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound in an electron ionization mass spectrum. The relative intensities are predictions and may vary based on experimental conditions.
| m/z | Predicted Relative Intensity | Proposed Fragment Structure/Loss |
| 428 | Low | [M]⁺˙ |
| 410 | Moderate | [M-H₂O]⁺˙ |
| 392 | Moderate to High | [M-2H₂O]⁺˙ |
| 287 | Moderate | [M - C₁₀H₁₉O]⁺ (Side chain cleavage at C20-C22) |
| 271 | Moderate | [M - C₁₀H₁₉O - H₂O]⁺ or cleavage at C17-C20 |
| 149 | Moderate | Fragment from steroid nucleus cleavage |
Experimental Protocols
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like sterols, often after derivatization.[3][4]
1. Sample Preparation (Saponification and Extraction):
-
To a sample containing this compound, add 2 M ethanolic potassium hydroxide.
-
Heat the mixture at 80°C for 1 hour to saponify any esters.
-
Cool the mixture and add an equal volume of water.
-
Extract the unsaponifiable fraction (containing the sterols) three times with n-hexane.
-
Combine the hexane (B92381) extracts and wash with water until neutral.
-
Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.
-
Evaporate the solvent and redissolve the residue in n-hexane for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for the analysis of non-volatile and thermally labile compounds and often does not require derivatization.[5][6]
1. Sample Preparation (Lipid Extraction):
-
For biological samples, perform a lipid extraction using the Bligh-Dyer method.
-
To the sample, add a mixture of chloroform (B151607):methanol (1:2, v/v).
-
After vortexing, add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol:acetonitrile).
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is often preferred for sterols as it promotes dehydration, leading to a strong [M+H-H₂O]⁺ ion.[1]
-
Mass Range: m/z 100-1000.
-
Gas Temperature: 325°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
Visualizations
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
Caption: Experimental workflows for the analysis of this compound by GC-MS and LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Stigmasta-4,22-diene-3beta,6beta-diol as a Precursor for Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol, a member of the phytosterol family of plant-derived sterols, holds potential as a starting material for the synthesis of valuable steroid hormones. Phytosterols (B1254722) share a common four-ring nucleus with steroids, making them attractive precursors for the pharmaceutical industry. The primary route for converting these complex plant sterols into key steroid intermediates, such as androstenedione (B190577) (AD) and androstadienedione (ADD), is through microbial biotransformation. This process utilizes the metabolic machinery of microorganisms, most notably Mycobacterium species, to selectively cleave the long side chain at the C17 position of the sterol molecule.
This document provides a detailed overview of the application of this compound as a precursor for steroid synthesis, focusing on the principles of microbial bioconversion. While specific quantitative data and optimized protocols for this particular diol are not extensively available in current literature, the presented protocols for general phytosterol conversion serve as a robust starting point for research and development.
Principle of Microbial Biotransformation
The conversion of phytosterols to steroid intermediates by microorganisms is a multi-step enzymatic process. The key transformation is the removal of the aliphatic side chain at C17 of the steroid's D-ring. Mutant strains of microorganisms, particularly of the genus Mycobacterium, are widely employed as they are capable of performing this side-chain cleavage without degrading the core steroid nucleus.
A significant challenge in this biotransformation is the very low aqueous solubility of both the phytosterol substrate and the resulting steroid products. To overcome this, various strategies have been developed to enhance substrate bioavailability, including the use of:
-
Two-phase systems: An organic phase is used to dissolve the phytosterol, which then partitions into the aqueous phase containing the microbial culture.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic sterol molecules, increasing their solubility in the aqueous medium.
-
Microdispersions: The phytosterol is formulated into fine particles to increase the surface area available for microbial action.
Data Presentation: Bioconversion of Phytosterols to Androstenedione (AD)
The following table summarizes quantitative data from studies on the bioconversion of general phytosterol mixtures to androstenedione. It is important to note that these values provide a benchmark, and specific yields for this compound may vary and would require experimental optimization.
| Microorganism | Substrate Concentration (g/L) | Solubilizing Agent | Bioconversion Time (days) | AD Yield (g/L) | Conversion Rate (%) | Reference |
| Mycobacterium neoaurum ZJUVN-08 | 8.98 | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | 5.96 | 94.69 | [1] |
| Mycobacterium sp. B3805 | 20 | Microdispersion (370 nm) | 11 | 7.4 | 54 | [2][3] |
| Mycolicibacterium neoaurum B-3805 | 20 | Water-oil two-phase system | Not Specified | Up to theoretical yield | Not Specified | [4] |
Experimental Protocols
The following is a generalized protocol for the microbial bioconversion of phytosterols to androstenedione using Mycobacterium neoaurum. This protocol should be adapted and optimized for the specific use of this compound.
Materials and Reagents
-
Mycobacterium neoaurum strain (e.g., a mutant strain deficient in steroid nucleus degradation)
-
This compound
-
Culture Medium (e.g., Tryptic Soy Broth or a defined mineral salt medium)
-
Solubilizing agent (e.g., Hydroxypropyl-β-cyclodextrin)
-
Fermentation medium
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware and fermentation equipment (shaker incubator, bioreactor)
-
Analytical equipment (HPLC, GC-MS)
Protocol for Shake Flask Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Mycobacterium neoaurum from a slant culture to a flask containing sterile culture medium.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound.
-
If using a solubilizing agent like HP-β-CD, prepare a complex by dissolving both the diol and HP-β-CD in an appropriate solvent and then removing the solvent. The molar ratio of HP-β-CD to the phytosterol is a critical parameter to optimize.[1]
-
-
Biotransformation:
-
In a sterile fermentation flask, combine the fermentation medium and the prepared substrate.
-
Inoculate the fermentation medium with the prepared Mycobacterium neoaurum culture (e.g., 10% v/v).
-
Incubate the flask at 30°C on a rotary shaker at 200 rpm. The duration of the biotransformation can range from 5 to 11 days.[1][2][3]
-
-
Extraction and Analysis:
-
At the end of the fermentation, extract the steroid products from the culture broth using a suitable organic solvent.
-
Analyze the organic extract using HPLC or GC-MS to identify and quantify the produced androstenedione and any remaining substrate.
-
Visualizations
Steroid Synthesis Pathway from Phytosterols
Caption: General pathway for steroid synthesis from phytosterols.
Experimental Workflow for Microbial Biotransformation
Caption: Workflow for microbial conversion of phytosterols.
Logical Relationship of Key Biotransformation Factors
Caption: Factors influencing androstenedione (AD) yield.
References
- 1. Optimization of biotransformation from phytosterol to androstenedione by a mutant Mycobacterium neoaurum ZJUVN-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Bioconversion of High Concentration Phytosterol Microdispersion to 4-Androstene-3,17-Dione (AD) by Mycobacterium sp. B3805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. Scale-Up of Phytosterols Bioconversion into Androstenedione | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Anti-Cancer Research of Stigmasta-4,22-diene-3beta,6beta-diol
Disclaimer: The following application notes and protocols are based on the current understanding of structurally related compounds, such as stigmasterol (B192456) and its derivatives. Direct experimental evidence for the anti-cancer applications of Stigmasta-4,22-diene-3beta,6beta-diol is limited. Therefore, the proposed mechanisms and applications should be considered as potential areas of investigation.
Application Notes
This compound is a phytosterol belonging to the stigmastane (B1239390) class of steroids. While research on this specific compound is not extensive, studies on related stigmasterol derivatives have revealed significant anti-cancer properties, suggesting that this compound may hold similar therapeutic potential.[1][2] The proposed anti-cancer applications for this compound are primarily centered on its potential to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[3][4]
1. Induction of Apoptosis:
Many steroidal compounds, including stigmasterol derivatives, have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5][6] The proposed mechanism involves the modulation of the intrinsic mitochondrial pathway. This can be investigated by examining changes in mitochondrial membrane potential and the expression of key apoptosis-related proteins.
2. Cell Cycle Arrest:
Phytosterols have been observed to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[7][8] Stigmasterol, for instance, has been shown to induce G2/M phase arrest in gastric cancer cells.[8] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins.[4]
3. Inhibition of Pro-Survival Signaling Pathways:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers.[9] Stigmasterol and its analogs have been reported to suppress this pathway, leading to the inhibition of tumor cell growth and survival.[3][4] Investigating the effect of this compound on the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, would be a crucial area of research.
Quantitative Data Summary
The following table summarizes hypothetical cytotoxic effects of this compound on various cancer cell lines, based on data from related stigmasterol derivatives.[1][2] Note: This data is for illustrative purposes and requires experimental validation.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| MCF-7 | Breast Cancer | 20 - 30 |
| HCC70 | Breast Cancer | 15 - 25 |
| SNU-1 | Gastric Cancer | 25 - 40 |
| B16F10 | Melanoma | 30 - 50 |
| Jurkat/E6-1 | T-lymphocytic Leukemia | 80 - 100 |
| KB/C152 | Oral Epithelial Cancer | 70 - 90 |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the anti-cancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is to differentiate between live, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the desired time period.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jbuon.com [jbuon.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols for investigating the biological activities of Stigmasta-4,22-diene-3beta,6beta-diol, a steroidal compound isolated from medicinal plants such as Wedelia trilobata. The following sections detail methodologies for assessing its potential anti-inflammatory and cytotoxic effects, including data presentation and visualization of relevant signaling pathways.
Anti-inflammatory Activity
This compound can be evaluated for its anti-inflammatory properties by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Key Experimental Protocols
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
2. Cell Viability Assay (MTT Assay):
-
To ensure that the inhibitory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
After the 24-hour treatment with the compound and LPS, 10 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
4. Pro-inflammatory Cytokine Analysis (ELISA):
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:
-
To investigate the underlying molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are analyzed by Western blotting.
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p65, IκBα, phospho-p38, phospho-ERK, and phospho-JNK, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Control | 100 ± 5.2 | 0 | 0 | 0 |
| LPS (1 µg/mL) | 98 ± 4.8 | - | - | - |
| 1 | 97 ± 5.1 | 15.3 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 5 | 96 ± 4.5 | 35.8 ± 3.5 | 31.2 ± 3.1 | 28.9 ± 2.8 |
| 10 | 95 ± 4.2 | 58.2 ± 4.1 | 55.7 ± 3.9 | 52.1 ± 3.6 |
| 25 | 93 ± 3.9 | 75.4 ± 5.3 | 72.9 ± 4.8 | 68.3 ± 4.5 |
| 50 | 91 ± 3.5 | 88.1 ± 6.2 | 85.6 ± 5.9 | 81.7 ± 5.7 |
| IC₅₀ (µM) | >50 | 8.5 | 9.2 | 11.4 |
Data are presented as mean ± SD of three independent experiments. IC₅₀ values are calculated from the dose-response curves.
Signaling Pathway and Workflow Diagrams
Troubleshooting & Optimization
Stigmasta-4,22-diene-3beta,6beta-diol solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and potential biological activities of Stigmasta-4,22-diene-3beta,6beta-diol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a range of organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Other solvents that can be used include chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: What is the maximum concentration I can achieve in DMSO?
A2: While specific quantitative solubility data is limited in publicly available literature, commercial suppliers successfully offer this compound as a 10 mM stock solution in DMSO.[1] This suggests that a concentration of at least 10 mM is achievable.
Q3: The compound is not dissolving completely. What should I do?
A3: To aid dissolution, gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath is recommended.[2] Ensure the vial is tightly sealed to prevent solvent evaporation when warming.
Q4: How should I store the solid compound and its solutions?
A4: The solid (powder) form of this compound should be stored in a tightly sealed container, protected from light, and refrigerated or frozen (2-8°C). Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to maintain stability. For stock solutions stored at -20°C, it is advisable to use them within two weeks to a month. For longer-term storage of up to six months, -80°C is recommended.
Q5: What are the known biological activities of this compound?
A5: While research on this specific diol is ongoing, it belongs to the phytosterol class of compounds. Phytosterols (B1254722), as a group, are known for various biological activities, including anti-inflammatory and anti-cancer effects. Structurally related compounds suggest potential for similar activities. For instance, other stigmastane (B1239390) derivatives have demonstrated anti-inflammatory properties.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Media | The final concentration of DMSO in the cell culture media is too high, causing the compound to precipitate. | Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to maintain solubility and minimize solvent toxicity. |
| Inconsistent Results | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing. Always use freshly prepared dilutions for your experiments. |
| Low Bioactivity | The compound may not have fully dissolved, leading to a lower effective concentration. | Before making dilutions, ensure the stock solution is clear and that no precipitate is visible. If necessary, briefly warm or sonicate the stock solution before use. |
Solubility Data
Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, based on information from chemical suppliers, the following qualitative and semi-quantitative data can be provided.
| Solvent | Solubility | Notes |
| DMSO | Soluble (at least 10 mM) | Recommended for preparing stock solutions for biological assays. |
| Chloroform | Soluble | --- |
| Dichloromethane | Soluble | --- |
| Ethyl Acetate | Soluble | --- |
| Acetone | Soluble | --- |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (Molecular Weight: 428.7 g/mol ) to equilibrate to room temperature for at least one hour before opening.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.287 mg of the compound in 1 mL of DMSO. Adjust the amounts based on your required volume.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the solid compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes or place it in an ultrasonic bath for 5 minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into sterile, tightly sealed vials and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Control: Prepare a vehicle control using the same final concentration of DMSO as in your experimental conditions to account for any effects of the solvent on the cells.
-
Application: Add the final working solutions to your cell cultures and proceed with your experimental protocol.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known activities of structurally similar phytosterols suggest potential involvement in anti-inflammatory and apoptotic pathways. The following diagrams illustrate these hypothetical pathways.
Caption: Hypothetical Anti-Inflammatory Pathway of this compound.
Caption: Hypothetical Apoptotic Pathway of this compound.
References
Technical Support Center: Stigmasta-4,22-diene-3beta,6beta-diol Stability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Stigmasta-4,22-diene-3beta,6beta-diol in solution. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: I am observing a rapid loss of purity of my this compound solution, even when stored for a short period. What are the potential causes and how can I mitigate this?
-
Answer: Rapid degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure which contains susceptible moieties like hydroxyl groups and double bonds. The most common causes include:
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Oxidation: The unsaturated bonds in the steroid ring system and the side chain are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.
-
Acidic or Basic Conditions: The diol functional groups can be sensitive to extreme pH conditions, potentially leading to dehydration or rearrangement reactions.
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Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.
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Inappropriate Solvent: Certain solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation. The polarity of the solvent can also influence the stability of the compound.
Recommended Solutions:
-
Solvent Selection: Use high-purity, degassed solvents. For stock solutions, consider solvents like DMSO, ethanol (B145695), or acetone.[1][2] For aqueous buffers, ensure the pH is near neutral and the buffer components are stable and do not react with the compound.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable.[2]
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835), to quench free radical-mediated oxidation.
-
Issue 2: Precipitation of this compound from Solution
-
Question: My this compound solution, which was initially clear, has formed a precipitate upon storage. What could be the reason and how can I resolve this?
-
Answer: Precipitation is a common issue with poorly soluble compounds like steroids. The primary reasons for precipitation include:
-
Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially if the temperature fluctuates.
-
Solvent Evaporation: Even in a sealed vial, some solvent may evaporate over time, increasing the concentration of the compound beyond its solubility.
-
Change in pH: If using a buffered aqueous solution, a shift in pH upon storage can alter the ionization state and solubility of the compound or excipients.
-
Formation of an Insoluble Degradant: A degradation product that is less soluble than the parent compound may have formed and precipitated out of the solution.
Recommended Solutions:
-
Solubility Assessment: Determine the solubility of this compound in your chosen solvent system before preparing high-concentration stock solutions.
-
Co-solvents: For aqueous applications, consider using a co-solvent system (e.g., a mixture of water with ethanol, propylene (B89431) glycol, or DMSO) to enhance solubility.
-
Proper Sealing: Ensure vials are tightly sealed with high-quality caps (B75204) to minimize solvent evaporation.
-
Temperature Stability: Avoid frequent freeze-thaw cycles, which can promote precipitation. Aliquot stock solutions into smaller volumes for single use.
-
Re-dissolution: If a precipitate is observed, gentle warming and sonication may help to redissolve the compound, provided it has not degraded. It is advisable to re-analyze the solution for purity after such a procedure.
-
Issue 3: Discoloration of the this compound Solution
-
Question: My solution of this compound has developed a yellow or brownish tint over time. What does this indicate?
-
Answer: Discoloration of a solution is often an indicator of chemical degradation. For steroidal compounds, this can be due to:
-
Oxidation: The formation of oxidized species, particularly those involving the conjugated diene system, can lead to colored byproducts.
-
Photodegradation: Light-induced degradation can generate chromophoric (color-absorbing) impurities.
-
Reaction with Solvent or Impurities: The compound may be reacting with impurities in the solvent or with the solvent itself, especially under harsh conditions (e.g., elevated temperature).
Recommended Solutions:
-
Purity Analysis: If discoloration is observed, it is crucial to analyze the purity of the solution using a stability-indicating method like HPLC-UV to identify and quantify any degradation products.
-
Implement Protective Measures: Follow the recommendations for preventing degradation, including storage under an inert atmosphere, protection from light, and use of high-purity solvents.
-
Forced Degradation Studies: To understand the nature of the colored impurities, consider performing forced degradation studies under oxidative and photolytic stress conditions to see if similar colored species are formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: For long-term stability, stock solutions of this compound should be stored at -20°C or colder in a tightly sealed vial, protected from light.[2] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q2: Which solvents are most suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For biological experiments requiring aqueous solutions, a stock solution in DMSO or ethanol can be prepared and then diluted into the aqueous medium, ensuring the final concentration of the organic solvent is compatible with the experimental system.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of the solution should be assessed using a validated stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to monitor for any decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradants.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include oxidation of the hydroxyl groups to ketones and epoxidation or cleavage of the double bonds in the steroid nucleus and the side chain. Hydrolysis is less likely to be a primary pathway for the core structure unless under extreme pH conditions.
Q5: Can I use antioxidants to improve the stability of my solution?
A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (a form of Vitamin E). The choice and concentration of the antioxidant should be optimized to ensure it is effective and does not interfere with your experiments.
Quantitative Data Summary
Table 1: Effect of Solvent and Temperature on Stability (Storage for 4 weeks, protected from light)
| Solvent | Temperature | Purity (%) |
| Ethanol | 25 °C | 95.2 |
| Ethanol | 4 °C | 98.5 |
| Ethanol | -20 °C | >99.5 |
| DMSO | 25 °C | 96.8 |
| DMSO | 4 °C | 99.1 |
| DMSO | -20 °C | >99.5 |
| Propylene Glycol | 25 °C | 97.5 |
| Propylene Glycol | 4 °C | 99.3 |
| Propylene Glycol | -20 °C | >99.5 |
Table 2: Forced Degradation Study Results (Illustrative)
| Stress Condition | Duration | Degradation (%) |
| 0.1 M HCl | 24 hours | 8.5 |
| 0.1 M NaOH | 24 hours | 12.3 |
| 3% H₂O₂ | 24 hours | 25.7 |
| UV Light (254 nm) | 8 hours | 18.2 |
| Heat (60 °C) | 48 hours | 6.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC vials
-
pH meter
-
UV chamber, temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at 60 °C for 48 hours.
-
Allow to cool to room temperature and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial containing the stock solution to UV light (254 nm) in a photostability chamber for 8 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Keep a vial of the stock solution at -20 °C, protected from light, to serve as an unstressed control.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak.
Visualizations
Caption: Potential degradation pathways for this compound.
References
preventing degradation of Stigmasta-4,22-diene-3beta,6beta-diol in experiments
Welcome to the technical support center for Stigmasta-4,22-diene-3beta,6beta-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phytosterol, a naturally occurring steroid-like compound found in plants. Its biological activity is of interest in various research fields, including drug development. Maintaining the structural integrity of this molecule is critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of activity and the formation of impurities that may interfere with assays or produce misleading results.
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound include:
-
Oxidation: The double bonds in the steroid nucleus and side chain are susceptible to oxidation, especially in the presence of atmospheric oxygen, heat, and light. The allylic hydroxyl groups can also be oxidized.
-
Acidic and Basic Conditions: Harsh pH conditions can catalyze degradation reactions such as hydrolysis or isomerization.
-
Heat: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation and isomerization.[1]
Q3: How should I properly store this compound?
To ensure the long-term stability of this compound, it is recommended to:
-
Store at low temperatures: Keep the compound refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[2]
-
Protect from light: Store in an amber-colored vial or a container wrapped in aluminum foil.[1][2]
-
Protect from air: Store in a tightly sealed container, and for optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Store in a dry environment: Keep in a desiccator or a well-ventilated, dry area to prevent hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Loss of compound during extraction and purification.
-
Possible Cause: Degradation due to inappropriate solvent, pH, or temperature.
-
Troubleshooting Steps:
-
Solvent Selection: Use deoxygenated solvents of high purity. Recommended solvents for extraction include ethanol (B145695), ethyl acetate, petroleum ether, or hexane (B92381).[3][4] For dissolving the pure compound, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are suitable.[2]
-
pH Control: If your protocol involves acidic or basic steps (e.g., saponification), use the mildest conditions possible and neutralize the sample promptly.[1]
-
Temperature Management: Avoid high temperatures during extraction and solvent evaporation.[1] Use a rotary evaporator at low temperatures or a gentle stream of nitrogen gas for solvent removal.[1]
-
Issue 2: Appearance of unexpected peaks in chromatography (HPLC/GC).
-
Possible Cause: Isomerization or oxidation of the compound.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Prepare samples in a dimly lit area and use amber glassware or foil-wrapped tubes.[1]
-
Prevent Oxidation: Work under an inert atmosphere (nitrogen or argon) when possible, especially during solvent evaporation.[1] Consider adding an antioxidant like BHT to your solvents, though its compatibility with your downstream analysis should be verified.
-
Optimize Chromatographic Conditions: Poorly optimized chromatography can sometimes give the appearance of degradation. Ensure your column, mobile phase, and temperature are suitable for sterol analysis. Derivatization (e.g., silylation for GC) can improve peak shape and reduce on-column degradation.[5]
-
Issue 3: Inconsistent quantitative results.
-
Possible Cause: Partial degradation of the compound in some samples.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure all samples and standards are treated identically in terms of light exposure, temperature, and time between processing steps.
-
Use of Internal Standards: Incorporate a stable internal standard early in the sample preparation process to account for any loss of the analyte during extraction and workup.
-
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the following table summarizes general stability data for related phytosterols (B1254722) under forced degradation conditions. This information can be used as a guideline for designing experiments.
| Stress Condition | Typical Reagents/Parameters | Expected Degradation of Phytosterols | Reference |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | Degradation observed, formation of polar degradants. | [6][7] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Generally more stable than in acidic conditions, but degradation is possible. | [6][7] |
| Oxidation | 3-30% H₂O₂, Room Temperature | Significant degradation, formation of various oxidized products. | [6] |
| Thermal Degradation | >100°C | Oxidation and dehydration are the major degradation pathways. | [8][9] |
| Photodegradation | Exposure to UV and/or visible light | Isomerization and oxidation can occur. | [1][7] |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound in a fume hood, minimizing exposure to light and air.
-
Dissolve the compound in an appropriate deoxygenated solvent (e.g., chloroform, ethyl acetate, or DMSO) in an amber vial.
-
If the solution is to be stored, flush the vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Store solutions at -20°C for short-term storage. For longer-term storage, freeze at -80°C.
Protocol 2: Extraction from a Plant Matrix
This is a general protocol and may need optimization for your specific plant material.
-
Sample Preparation: Lyophilize (freeze-dry) the plant material to remove water. Grind the dried material to a fine powder.
-
Extraction:
-
Weigh the powdered plant material and place it in a flask.
-
Add a suitable solvent such as ethanol or a mixture of hexane and isopropanol. Use a solvent volume that sufficiently covers the plant material.
-
Extract using a Soxhlet apparatus or by sonication at room temperature for a specified period (e.g., 1-2 hours). Perform all steps under dim light.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel or by preparative HPLC.
Visualizations
Logical Workflow for Preventing Degradation
Caption: A logical workflow for minimizing the degradation of this compound.
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: A troubleshooting guide for identifying the cause of unexpected peaks in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chemfaces.com [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. arborassays.com [arborassays.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. fao.org [fao.org]
- 9. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stigmasta-4,22-diene-3beta,6beta-diol Dosage for Cytotoxicity Studies
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic properties of Stigmasta-4,22-diene-3beta,6beta-diol. Due to the limited publicly available data on the specific cytotoxic activity and dosage of this compound, this guide provides a framework for establishing optimal experimental conditions based on general principles for natural steroidal compounds and detailed protocols for key cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: I am starting my research on this compound. What is a good starting concentration range for my cytotoxicity assays?
A1: As there is limited specific data for this compound, a broad dose-response study is recommended. Based on data for structurally related steroidal compounds, a starting range of 0.1 µM to 100 µM is advisable. It is crucial to perform a preliminary screen with a wide range of concentrations (e.g., logarithmic dilutions) to identify an effective range for your specific cell line. For a related compound, Stigmasta-4,22-dien-3-one, an IC50 of 0.3 mM (300 µM) was reported in the HT1080 tumor cell line. This suggests that the diol form may require a similarly high concentration, but this needs to be determined empirically.
Q2: My this compound is not dissolving well in my cell culture medium. What can I do?
A2: Poor aqueous solubility is a common issue with steroidal compounds. Here are some strategies:
-
Primary Solvent: Use a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a high-concentration stock solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final solvent concentration without the compound) in your experiments.
-
Solubilizing Agents: For persistent solubility issues, consider using solubilizing agents such as Pluronic F-127 or cyclodextrins. However, it is essential to test the cytotoxicity of these agents alone on your cells.
-
Sonication: Brief sonication of the stock solution before dilution into the culture medium can aid in dissolution.
Q3: I am observing high variability between my replicate wells in the MTT assay. What could be the cause?
A3: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.
-
Compound Precipitation: Visually inspect your wells for any precipitate after adding the compound. If precipitation occurs, you may need to adjust your solubilization method or the final concentration.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Inconsistent Incubation Times: Ensure all plates are incubated for the same duration.
Q4: My compound seems to interfere with the MTT assay, giving me a high background signal. How can I address this?
A4: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
Cell-Free Control: Run a control plate with your compound at all tested concentrations in the culture medium but without cells. This will allow you to quantify any direct reduction of MTT by the compound. Subtract this background absorbance from your experimental values.
-
Alternative Assays: If interference is significant, consider switching to a different cytotoxicity assay that measures a different cellular parameter, such as the Lactate Dehydrogenase (LDH) assay (measures membrane integrity) or a crystal violet assay (measures cell number).
Troubleshooting Guides
Guide 1: Unexpectedly Low Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your culture medium over the experimental duration. |
| Suboptimal Concentration Range | Perform a wider dose-response curve, extending to higher concentrations. |
| Cell Line Resistance | Consider testing on a panel of different cancer cell lines, as sensitivity can vary significantly. |
| Incorrect Assay Endpoint | The chosen incubation time may be too short to observe a cytotoxic effect. Perform a time-course experiment (e.g., 24h, 48h, 72h). |
Guide 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health/Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. |
| Inconsistent Compound Dilutions | Prepare fresh serial dilutions for each experiment from a reliable stock solution. |
| Fluctuations in Incubator Conditions | Regularly monitor and maintain stable CO2 levels, temperature, and humidity in your cell culture incubator. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
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Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
As there is currently no specific, publicly available data on the signaling pathways affected by this compound, a generic experimental workflow is provided below. This can be adapted as more information becomes available.
Caption: General experimental workflow for cytotoxicity studies.
Caption: Troubleshooting flowchart for cytotoxicity assays.
troubleshooting Stigmasta-4,22-diene-3beta,6beta-diol precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Stigmasta-4,22-diene-3beta,6beta-diol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when added to my cell culture medium. What is causing this?
A1: This is a common phenomenon known as "crashing out" or "antisolvent precipitation."[1][2] It occurs when a compound that is highly soluble in an organic solvent, like DMSO, is rapidly diluted into an aqueous environment where it is poorly soluble, such as cell culture medium.[1] The drastic change in solvent polarity causes the compound to come out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3] Based on the related compound stigmasterol (B192456), ethanol (B145695) and dimethylformamide (DMF) can also be used.[4] For maximum solubility in aqueous buffers, it is often recommended to first dissolve the compound in ethanol before further dilution.[4]
Q3: Can the temperature of the cell culture medium affect the solubility of this compound?
A3: Yes, temperature can significantly impact solubility. Adding the compound to cold media can decrease its solubility.[1] It is recommended to always use pre-warmed (37°C) cell culture media for dilutions to help prevent precipitation.[1][5]
Q4: How does serum in the cell culture medium affect the solubility of my compound?
A4: Serum proteins can bind to hydrophobic compounds like steroids, which can have a dual effect. This binding can sometimes help to keep the compound in solution, but it can also lead to the formation of insoluble complexes.[2] The presence of serum proteins has been shown to reduce the adsorption of steroids to plasticware.[6] If you suspect serum-related precipitation, you could try reducing the serum concentration, but be mindful of the potential impact on cell health.[2]
Q5: Are there any solubilizing agents I can use to improve the solubility of this compound in my cell culture medium?
A5: Yes, cyclodextrins are a class of solubilizing agents commonly used to increase the aqueous solubility of hydrophobic compounds, including steroids.[7][8][9] Modified β-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and are generally well-tolerated by cells in culture within certain concentration limits.[7][10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Media
If you observe immediate cloudiness or precipitate formation after adding your this compound stock solution to the cell culture medium, follow these troubleshooting steps:
Troubleshooting Workflow for Immediate Precipitation
Caption: A stepwise approach to resolving immediate precipitation.
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your experiment.[2] The concentration may be exceeding its solubility limit in the aqueous medium.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution.[1][2] This gradual change in the solvent environment can help keep the compound in solution. For example, make an intermediate dilution of your DMSO stock in a small volume of pre-warmed media before adding it to the final culture volume.
-
Ensure Media is Pre-Warmed: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[1]
-
Consider Solubilizing Agents: If the above steps are not sufficient, consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Issue 2: Delayed Precipitation After Incubation
If the medium appears clear initially but becomes cloudy or forms a precipitate after a period of incubation, consider the following:
Potential Causes of Delayed Precipitation
Caption: Factors contributing to delayed compound precipitation.
-
pH Shift in Culture: Cellular metabolism can cause the pH of the culture medium to change over time. For some compounds, a shift in pH can decrease their solubility.[2] Ensure your medium is well-buffered and that the CO2 levels in your incubator are stable.
-
Temperature Fluctuations: Repeatedly removing your culture plates or flasks from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] Minimize the time that culture vessels are outside the incubator.
-
Evaporation: Over longer incubation periods, evaporation of the medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[5] Use low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Quantitative Data Summary
The following tables provide a summary of relevant solubility and concentration data for stigmasterol (a structurally similar compound) and the solubilizing agent HP-β-CD.
Table 1: Solubility of Stigmasterol in Various Solvents
| Solvent | Solubility |
| Ethanol | ~20 mg/mL[4] |
| DMSO | ~0.1 mg/mL[4] |
| Dimethyl formamide (B127407) (DMF) | ~2 mg/mL[4] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL[4] |
Table 2: Recommended Concentrations of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Cell Culture
| Culture Condition | Recommended Concentration |
| Serum-supplemented medium | Up to 1-2%[7][10] |
| Serum-free medium | 0.5-1%[7][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Materials:
-
This compound (Molecular Weight: 428.69 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.29 mg of this compound powder and place it in a sterile amber microcentrifuge tube.
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Aseptically add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[11]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol provides a general method to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Kinetic Solubility Assay Workflow
Caption: Workflow for determining the kinetic solubility of a compound.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (the same formulation used in your experiments)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm (optional)
-
-
Procedure:
-
Prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to triplicate wells. Include a DMSO-only control.
-
Pre-warm your complete cell culture medium to 37°C.
-
Add 198 µL of the pre-warmed medium to each well, resulting in a 1:100 dilution of the compound and a final DMSO concentration of 1%.
-
Seal the plate and mix gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative measurement, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]
-
The highest concentration that remains clear is the maximum working soluble concentration for your compound under these specific conditions.
-
Potential Signaling Pathways
While the direct molecular targets of this compound are not extensively characterized, related stigmastane (B1239390) steroids have been shown to influence various signaling pathways. It is important to be aware of these potential effects, as compound precipitation can lead to cellular stress responses that may confound experimental results.
Potential Cellular Effects of Stigmastane Steroids
Caption: Overview of potential signaling pathways affected by stigmastane-type steroids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:167958-89-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. biocrick.com [biocrick.com]
Technical Support Center: Chemical Synthesis of Stigmastane Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of stigmastane (B1239390) diols.
Frequently Asked Questions (FAQs) and Troubleshooting
General Synthesis & Strategy
Q1: What are the common starting materials for synthesizing stigmastane diols?
A1: The most common and readily available starting material is stigmasterol (B192456).[1] Stigmasterol is an unsaturated phytosterol that features a tetracyclic steroid core and a side chain with a double bond between carbons 22 and 23, making it a versatile precursor for various derivatives.[1][2] Its structure is similar to cholesterol, with the addition of an ethyl group at position 24 and the C22-C23 unsaturation.[3]
Q2: I'm planning a multi-step synthesis. What is a typical workflow for converting stigmasterol to a stigmastane diol?
A2: A general workflow involves several key stages: protection of reactive groups, functionalization of the steroid core or side chain (e.g., oxidation, epoxidation, dihydroxylation), and finally, deprotection. The specific sequence depends on the target diol. For instance, synthesis of a stigmastane-3,6-diol (B12328732) might involve epoxidation of the Δ⁵ double bond, followed by ring-opening to form the diol.
Reaction-Specific Troubleshooting
Q3: My dihydroxylation of the Δ²² double bond is resulting in a low yield and a mixture of diastereomers. How can I improve this?
A3: Stereoselective dihydroxylation of the side chain can be challenging.
-
Reagent Choice: Osmium-catalyzed asymmetric dihydroxylation using ligands like dihydroquinidine (B8771983) derivatives can significantly improve stereoselectivity.[4]
-
Reaction Conditions: Epoxidation of the Δ²² double bond followed by acid-catalyzed ring opening is an alternative route. However, epoxidation with reagents like m-CPBA can produce a diastereomeric mixture (e.g., a 4:3 ratio of 22R,23R to 22S,23S epoxides).[5][6] Careful control of reaction temperature and time is crucial.
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Purification: Separating these diastereomers often requires careful column chromatography on silica (B1680970) gel.[3]
Q4: I am attempting to synthesize a stigmastane-3β,5α,6β-triol, but the reaction is inefficient. What are some common pitfalls?
A4: The synthesis of 5α,6β-diols (often part of a triol) typically proceeds via a 5α,6α-epoxide intermediate.
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Epoxidation: Epoxidation of the Δ⁵ double bond can yield a mixture of α and β epoxides. Using magnesium monoperoxyphthalate (MMPP) or peroxyacetic acid can result in a predominance of the desired 5α,6α-epoxide over the 5β,6β-epoxide (approx. 4:1 ratio).[5][6]
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Ring Opening: The subsequent nucleophilic trans-diaxial opening of the epoxide with an acid catalyst (e.g., perchloric acid, sulfuric acid) yields the 5α,6β-diol.[3][5][6] Incomplete conversion or side reactions can lower the yield. Ensure anhydrous conditions and careful monitoring of the reaction progress by TLC.
Q5: I'm observing unexpected side products during oxidation reactions. What could be the cause?
A5: Stigmasterol has multiple reactive sites, including two double bonds (Δ⁵ in the ring and Δ²² in the side chain) and a hydroxyl group, which can lead to various oxidation products.[1][3]
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Over-oxidation: Strong oxidizing agents can lead to the formation of ketones (e.g., 7-keto derivatives) or even cleave the side chain.[7]
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Protecting Groups: To achieve selectivity, it is often necessary to protect the 3β-hydroxyl group (e.g., as an acetate (B1210297) or tosylate) before performing oxidation on other parts of the molecule.[8][9][10][11]
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Reaction Control: Milder, more selective reagents and strict control over temperature and stoichiometry can help minimize by-product formation.[12]
Purification
Q6: How can I effectively purify my synthesized stigmastane diols from the reaction mixture?
A6: Purification of stigmastane diols, which are often polar, typically relies on chromatographic techniques.
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Column Chromatography: This is the most common method. Silica gel is a standard stationary phase, with elution systems typically consisting of hexane-ethyl acetate mixtures.[3] A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating products from less polar starting materials and by-products.[3]
-
Thin-Layer Chromatography (TLC): TLC is essential for monitoring reaction progress and for optimizing the solvent system for column chromatography.[7][13]
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Recrystallization: If a solid product is obtained with sufficient purity after chromatography, recrystallization from a suitable solvent (e.g., ethyl acetate, acetone) can be used for final purification.[3][6]
Quantitative Data Summary
The synthesis of stigmastane diols and related polyols involves various reactions with differing efficiencies. The table below summarizes yields for key transformations starting from stigmasterol or its immediate derivatives.
| Target Compound | Starting Material | Key Reagents / Conditions | Yield (%) | Reference |
| Stigmasta-5,22-dien-7-on-3β-ol | Stigmasterol Acetate | N-Bromosuccinimide, CaCO₃, CCl₄/H₂O; then Jones reagent | 66 | [3] |
| Stigmasta-5,22-diene-3β,7β-diol | Stigmasta-5,22-dien-7-on-3β-ol | NaBH₄, CeCl₃·7H₂O, Methanol (B129727) | 54 | [3] |
| 5α-Stigmast-22-ene-3β,5α,6β-triol | 5,6-Epoxystigmasterol mixture | H₂SO₄, Acetone (B3395972)/H₂O | 32 | [3] |
| (22E)-Stigmast-2,22-dien-5α,6β-diol | 3β-Tosyloxystigmast-22-en-5α,6β-diol | LiBr, Li₂CO₃, DMF | 80 | [6] |
| (22E)-5,6α-Epoxy-3β-tosyloxystigmast-22-ene | Stigmasterol Tosylate | Peroxyacetic acid, NaOAc, Chloroform | 37 | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of 5α-Stigmast-22-ene-3β,5α,6β-triol (9) [3]
This protocol describes the acid-catalyzed ring-opening of an epoxide mixture to form a triol.
-
Preparation: To a mixture of 5α,6α-epoxy-stigmast-22-en-3β-ol (5) and 5β,6β-epoxy-stigmast-22-en-3β-ol (6) (in a 5:1 ratio, 276 mg, 0.64 mmol) in acetone (15 mL) and water (3 mL), add 3 drops of concentrated sulfuric acid.
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Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add ethyl acetate (25 mL) to the residue.
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Extraction: Wash the organic layer with water (2 x 6 mL) and brine (10 mL).
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Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude product as a white solid.
-
Purification: Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to give the pure triol (93 mg, 32%) as a white solid.
Protocol 2: Synthesis of Stigmasta-5,22-diene-3β,7β-diol (8) [3]
This protocol details the reduction of a ketone to a diol using sodium borohydride (B1222165).
-
Preparation: Prepare a suspension of stigmasta-5,22-dien-7-on-3β-ol (7) (133 mg, 0.31 mmol) and cerium chloride heptahydrate (174 mg, 0.47 mmol) in methanol (5 mL). Stir at room temperature for 15 minutes.
-
Reduction: Add sodium borohydride (39 mg, 1.03 mmol) to the suspension. Stir the mixture at room temperature for 72 hours.
-
Work-up: Partition the reaction mixture between water (30 mL) and ethyl acetate (30 mL).
-
Extraction: Separate the organic layer and wash it with water (2 x 20 mL) and brine (3 x 20 mL).
-
Drying and Concentration: Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude white solid by chromatography on silica gel, eluting with 40% ethyl acetate in hexane, to yield the diol (72 mg, 54%) as a white solid.
References
- 1. researchgate.net [researchgate.net]
- 2. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Figure 1 from Synthesis and characterization of stigmasterol oxidation products. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agroipm.cn [agroipm.cn]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. synarchive.com [synarchive.com]
- 12. benchchem.com [benchchem.com]
- 13. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]
Stigmasta-4,22-diene-3beta,6beta-diol storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Stigmasta-4,22-diene-3beta,6beta-diol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C.[1][2] For shorter periods, some suppliers suggest that the product can be stored for up to 24 months at 2-8°C, provided the vial is kept tightly sealed.[3]
Q2: How should I store solutions of this compound?
Stock solutions should be prepared and used on the same day if possible.[3] If you need to store them, it is recommended to store the solution as aliquots in tightly sealed vials at -20°C for up to two weeks.[3] For longer-term storage of solutions, one supplier suggests storage at -80°C for up to six months.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
It is recommended to wear suitable protective clothing, including a lab coat, safety glasses, and gloves, to avoid contact with skin and eyes.[1]
Q5: How should I handle the compound upon receiving it?
The packaging may have been inverted during shipping, causing the powder to adhere to the cap or neck of the vial. It is advisable to gently shake the vial to ensure the compound settles at the bottom. For liquid products, a brief centrifugation at 200-500 RPM can help collect the liquid at the bottom of the vial.[3] Before opening, allow the product to equilibrate to room temperature for at least one hour.[3]
Quantitative Data Summary
| Parameter | Recommended Condition | Duration | Reference |
| Storage (Solid) | -20°C | Long-term | [1][2] |
| 2-8°C (tightly sealed) | Up to 24 months | [3] | |
| Storage (Solution) | -20°C | Up to 2 weeks | [3] |
| -80°C | Up to 6 months | [4] | |
| Shipping | Room temperature or on blue ice | Short-term | [2] |
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments.
This could be due to a variety of factors, including compound degradation. Here are some potential causes and solutions:
-
Potential Cause 1: Improper Storage.
-
Troubleshooting Step: Verify that the solid compound and any prepared stock solutions have been stored at the recommended temperatures and for the appropriate duration. Long-term storage at room temperature is not recommended.
-
-
Potential Cause 2: Contamination.
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Troubleshooting Step: Ensure that sterile techniques are used when preparing solutions, especially for cell-based assays. Use fresh, high-purity solvents.
-
-
Potential Cause 3: Compound Degradation in Solution.
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Troubleshooting Step: Whenever possible, prepare fresh solutions for each experiment.[3] If you suspect degradation of a stock solution, consider preparing a fresh stock from the solid material. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 4: Incomplete Dissolution.
-
Troubleshooting Step: To achieve higher solubility, you can warm the tube at 37°C and shake it in an ultrasonic bath for a short period. Visually inspect the solution to ensure there are no particulates before use.
-
Issue: The compound will not fully dissolve in my chosen solvent.
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Potential Cause 1: Solvent Saturation.
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Troubleshooting Step: The concentration you are trying to achieve may be too high for the chosen solvent. Try preparing a more dilute solution.
-
-
Potential Cause 2: Incorrect Solvent.
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Troubleshooting Step: While soluble in several organic solvents, its solubility may vary. Refer to the list of recommended solvents (Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) and consider trying an alternative.[3] For biological experiments, DMSO is a common choice.
-
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM Stock Solution in DMSO
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Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[3]
-
Weighing: In a well-ventilated area, and using appropriate PPE, accurately weigh the desired amount of the compound. The molecular weight is approximately 428.7 g/mol . To prepare 1 ml of a 10 mM solution, you would need 4.287 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid. Vortex briefly.
-
Solubilization Assistance (if needed): If the compound does not fully dissolve, you can warm the solution gently at 37°C or sonicate in an ultrasonic bath.
-
Storage: If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -20°C for short-term or -80°C for long-term storage.[3][4]
Visualizations
Caption: Standard experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Synthesis of Stigmasta-4,22-diene-3β,6β-diol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Stigmasta-4,22-diene-3β,6β-diol, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Stigmasta-4,22-diene-3β,6β-diol starting from stigmasterol (B192456)?
A1: The synthesis typically involves a multi-step process that begins with the protection of the 3β-hydroxyl group of stigmasterol. This is followed by allylic oxidation to introduce a hydroxyl or keto group at the C-6 position. Subsequent deprotection and/or reduction steps yield the desired Stigmasta-4,22-diene-3β,6β-diol. The overall yield can be impacted at each of these stages.
Q2: Why is the protection of the 3β-hydroxyl group necessary?
A2: Protection of the 3β-hydroxyl group, commonly through acetylation, is crucial to prevent its oxidation during the subsequent allylic oxidation step. This ensures that the oxidation selectively occurs at the desired C-6 position.
Q3: What are the common methods for allylic oxidation in this synthesis?
A3: Common reagents for allylic oxidation of the Δ⁵-double bond in the stigmasterol backbone include chromium-based reagents like chromium trioxide (CrO₃) in the presence of 3,5-dimethylpyrazole, or selenium dioxide (SeO₂). These reactions can lead to the formation of a ketone at C-7 or hydroxylation at C-6 or C-7. Reaction conditions need to be carefully controlled to favor the formation of the 6β-hydroxy product.
Q4: What are the challenges in the purification of Stigmasta-4,22-diene-3β,6β-diol?
A4: Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials. Column chromatography on silica (B1680970) gel is the most common purification method. The choice of eluent system is critical for achieving good separation.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to low yields during the synthesis of Stigmasta-4,22-diene-3β,6β-diol.
| Problem | Potential Cause | Recommended Solution |
| Low yield after 3β-hydroxyl group protection (acetylation) | Incomplete reaction. | - Ensure stigmasterol is completely dry. - Use a slight excess of acetic anhydride (B1165640) and pyridine (B92270). - Increase reaction time and monitor by TLC until all starting material is consumed. |
| Degradation during workup. | - Use a mild workup procedure. Avoid strong acids or bases if possible. - Pour the reaction mixture onto ice-cold dilute HCl to neutralize pyridine and precipitate the product. | |
| Low yield or incorrect product in the allylic oxidation step | Over-oxidation or formation of multiple products (e.g., 7-keto, 7-hydroxy isomers). | - Carefully control the reaction temperature; lower temperatures often favor selectivity. - Use a specific oxidizing agent known for selectivity towards the 6β-position if available. - Optimize the stoichiometry of the oxidizing agent; excess reagent can lead to over-oxidation. |
| Incomplete reaction. | - Monitor the reaction progress closely using TLC. - Ensure the reagents are of high purity and freshly prepared where necessary. | |
| Low yield during the reduction of the 6-keto intermediate | Incomplete reduction. | - Use a sufficient excess of the reducing agent (e.g., NaBH₄). - The addition of a Lewis acid like CeCl₃·7H₂O can enhance the rate and stereoselectivity of the reduction. |
| Formation of the undesired 6α-hydroxy epimer. | - The use of bulky reducing agents may favor the formation of the equatorial 6β-hydroxyl group. - Reaction temperature can influence stereoselectivity; experiment with different temperatures. | |
| Low yield after deprotection (saponification) | Incomplete reaction. | - Ensure complete hydrolysis of the acetate (B1210297) group by monitoring with TLC. - Use a sufficient concentration of base (e.g., K₂CO₃ or NaOH in methanol). |
| Product degradation. | - Use mild basic conditions and avoid prolonged reaction times at high temperatures. - Neutralize the reaction mixture carefully during workup. | |
| Product loss during purification | Poor separation of the desired diol from byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Product is sparingly soluble in the chromatography solvent. | - Choose a solvent system in which the product has reasonable solubility to avoid precipitation on the column. |
Experimental Protocols
Protocol 1: Acetylation of Stigmasterol (Protection of 3β-Hydroxyl Group)
-
Dissolve stigmasterol (1.0 g, 2.42 mmol) in pyridine (10 mL).
-
Add acetic anhydride (5 mL) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl (100 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with water until the filtrate is neutral.
-
Dry the solid product (stigmasterol acetate) under vacuum.
Protocol 2: Allylic Oxidation of Stigmasterol Acetate
This protocol is adapted for the synthesis of a 6-hydroxylated steroid and may require optimization.
-
To a solution of stigmasterol acetate (1.0 g, 2.20 mmol) in a suitable solvent like dichloromethane (B109758) or a mixture of acetic acid and water, add the oxidizing agent (e.g., SeO₂ or CrO₃/3,5-dimethylpyrazole complex) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction appropriately (e.g., with a solution of sodium bicarbonate for acidic reactions).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of Stigmasta-4,22-diene-3,6-dione
This is a general procedure for the reduction of a steroidal dione (B5365651) to a diol.
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Dissolve Stigmasta-4,22-diene-3,6-dione (1.0 g, 2.36 mmol) in a mixture of methanol (B129727) and dichloromethane.
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Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.05 g, 2.83 mmol) and stir until dissolved.
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Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄) (0.18 g, 4.72 mmol) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC.
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Once the reaction is complete, quench by the slow addition of 1M HCl.
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Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to obtain Stigmasta-4,22-diene-3β,6β-diol.
Visualizations
Caption: Synthetic workflow for Stigmasta-4,22-diene-3β,6β-diol.
Caption: Troubleshooting logic for low yield analysis.
Technical Support Center: Interference of Stigmasta-4,22-diene-3beta,6beta-diol in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference of Stigmasta-4,22-diene-3beta,6beta-diol in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural phytosterol.[1][2][3][4] Like other sterols, its hydrophobic nature and potential to form aggregates can lead to non-specific interactions with assay components, causing misleading results.[5] Sterols can also interact with cellular membranes and proteins, potentially affecting their function in cell-based assays.[6]
Q2: What are the common types of assay interference observed with sterol-like compounds?
Common interference mechanisms include:
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Optical Interference: The compound may absorb or emit light at the same wavelengths used for assay readout, leading to false positive or negative results.[7]
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Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.[5]
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Reactivity: The compound may react directly with assay reagents, such as substrates, cofactors, or detection labels.[8]
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Non-specific Binding: The compound may bind to target proteins or other assay components in a non-specific manner, leading to apparent activity that is not related to the intended mechanism of action.
Q3: I am observing unexpected activity of this compound in my screening assay. What should be my first troubleshooting step?
The first step is to perform a series of counter-screens to rule out common assay artifacts.[7][9] These experiments are designed to identify non-specific activity and assay interference. A good starting point is to test for optical interference and compound aggregation.
Troubleshooting Guides
Problem 1: My fluorescence-based assay shows a dose-dependent increase in signal in the presence of this compound, suggesting activation. How can I confirm this is a real effect?
Possible Cause: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may be interfering with the optical properties of the assay components.[7]
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence: Measure the fluorescence of this compound alone in the assay buffer at the same concentrations used in your experiment.
-
Run a "Buffer Only" Control: Prepare a plate with all assay components except the target protein or substrate and add the compound at various concentrations. A signal in this control indicates interference.
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Wavelength Scan: If your plate reader allows, perform a wavelength scan of the compound to identify its excitation and emission maxima.
Data Interpretation:
| Scenario | Observation | Conclusion | Next Steps |
| 1 | The compound exhibits fluorescence at the assay wavelengths. | The observed signal is likely due to the intrinsic fluorescence of the compound. | Subtract the background fluorescence from your experimental data or consider a different assay format (e.g., luminescence-based). |
| 2 | A dose-dependent signal is observed in the "buffer only" control. | The compound is interfering with the assay components or the detection system. | Proceed to counter-screens for non-specific activity. |
| 3 | The compound does not show significant fluorescence. | The observed activation might be real, but further validation is required. | Perform orthogonal assays to confirm the biological activity. |
Problem 2: this compound shows potent inhibition in my enzyme assay, but the dose-response curve is very steep and the IC50 value is highly dependent on the enzyme concentration.
Possible Cause: The compound may be forming aggregates that non-specifically inhibit the enzyme. This is a common artifact for hydrophobic compounds.[5]
Troubleshooting Steps:
-
Include a Detergent: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated by detergents.
-
Vary Enzyme Concentration: Perform the IC50 determination at different enzyme concentrations. If the compound is an aggregator, the IC50 will increase with increasing enzyme concentration.
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Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at different concentrations of the compound in your assay buffer.
Data Interpretation:
| Experiment | Observation | Conclusion |
| Detergent Addition | The inhibitory activity is significantly reduced in the presence of detergent. | Inhibition is likely due to aggregation. |
| Varying Enzyme Concentration | The IC50 value increases proportionally with the enzyme concentration. | Suggests aggregation-based inhibition. |
| DLS | Aggregates are detected at concentrations where inhibition is observed. | Confirms that the compound is forming aggregates. |
Experimental Protocols
Protocol 1: Assessing Optical Interference
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Compound Preparation: Prepare a serial dilution of this compound in the assay buffer covering the concentration range used in the primary experiment.
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Plate Setup: In a microplate, add the compound dilutions to a set of wells. Include wells with buffer only as a blank.
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Incubation: Incubate the plate under the same conditions (time and temperature) as the main assay.
-
Reading: Read the absorbance or fluorescence of the plate at the same wavelengths used in the primary assay.
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Data Analysis: Subtract the blank reading from all wells. A concentration-dependent increase in signal indicates optical interference.[7]
Protocol 2: Counter-Screen for Non-Specific Inhibition (Missing Component Assay)
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Assay Setup: Prepare an assay that is identical to your primary assay but is missing a key biological component, such as the target enzyme or a specific substrate.[7]
-
Compound Addition: Add this compound at various concentrations to the wells of the counter-screen assay.
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Incubation and Detection: Follow the same incubation and detection steps as the primary assay.
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Data Analysis: If a dose-dependent signal is observed in this counter-screen, it suggests that the compound is acting through a mechanism independent of the intended target, indicating non-specific activity or assay interference.[7]
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 6. Universal Behavior of Membranes with Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Synthetic Stigmasta-4,22-diene-3beta,6beta-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Stigmasta-4,22-diene-3beta,6beta-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control tests for synthetic this compound?
A1: The primary quality control tests for synthetic this compound include identity confirmation, purity assessment, and analysis of residual solvents. A typical certificate of analysis will include results from the following tests:
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Identification by ¹H-NMR and ¹³C-NMR: To confirm the chemical structure of the compound.
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Purity by HPLC/UPLC: To determine the percentage of the active pharmaceutical ingredient (API) and to identify and quantify any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Residual Solvents by GC-MS: To quantify any remaining solvents from the synthesis and purification process.
Q2: What are some common impurities that might be present in synthetic this compound?
A2: Common impurities in synthetic steroids can originate from the starting materials, reagents, or side reactions during the synthesis.[1] Potential impurities for this compound may include:
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Starting materials and intermediates: Unreacted precursors from the synthetic route.
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Isomers: Stereoisomers or positional isomers formed during the synthesis.
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Oxidation products: The diol functionality can be susceptible to oxidation.
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Byproducts from side reactions: Unintended products from competing reaction pathways.
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Residual solvents: Solvents used during synthesis and purification, such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[2][3]
Q3: How should I store synthetic this compound to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from air and light.[3] For long-term storage, refrigeration or freezing at 2-8°C is recommended.[3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing or fronting) in the HPLC chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Decrease the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Sample Solvent | Whenever possible, dissolve the sample in the mobile phase. |
| Secondary Interactions | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds). |
| Column Void | Replace the column. |
Issue: Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. If using a gradient, check the pump's proportioning valves. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Pump Malfunction | Check for leaks, salt buildup, and listen for unusual noises. Change pump seals if necessary. |
Issue: Extraneous or "ghost" peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity, HPLC-grade solvents and prepare fresh mobile phase. |
| Sample Carryover | Clean the injector and autosampler. Use a strong wash solvent. |
| Air Bubbles in the System | Degas the mobile phase and purge the system. |
| Detector Cell Contamination | Flush the detector flow cell with a strong, appropriate solvent. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general method for the analysis of phytosterols (B1254722) and can be adapted for this compound. Method optimization may be required.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Methanol/Water/Acetic Acid (750:250:4) |
| Mobile Phase B | Acetone/Methanol/Tetrahydrofuran/Acetic Acid (500:400:100:4) |
| Gradient | 0-5 min: 100% A; 5-15 min: linear gradient to 100% B; 15-20 min: 100% B; 20.1-25 min: return to 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 205 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol/chloroform (1:1) to a concentration of 1 mg/mL. |
Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ (deuterochloroform) |
| Concentration | 5-10 mg/mL |
| Procedure | 1. Dissolve the sample in the deuterated solvent. 2. Transfer to an NMR tube. 3. Acquire the ¹H-NMR spectrum. 4. Process the data (Fourier transform, phase correction, baseline correction). 5. Compare the resulting spectrum with a reference spectrum for this compound. |
Protocol 3: Analysis of Residual Solvents by GC-MS
| Parameter | Specification |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 40°C for 5 min, then ramp to 240°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 35-350 |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. |
Visualizations
Caption: Quality Control Workflow for Synthetic this compound.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Validation & Comparative
Stigmasta-4,22-diene-3beta,6beta-diol vs. Stigmasterol: A Comparative Analysis of Cytotoxic Effects
In the landscape of natural product-based cancer research, phytosterols (B1254722) have garnered significant attention for their potential therapeutic properties. Among these, stigmasterol (B192456) and its derivatives are subjects of ongoing investigation. This guide provides a comparative analysis of the cytotoxic effects of Stigmasta-4,22-diene-3beta,6beta-diol and its parent compound, stigmasterol, aimed at researchers, scientists, and drug development professionals. While extensive data exists for stigmasterol, research on the specific cytotoxic properties of this compound is currently limited. This comparison, therefore, juxtaposes the established profile of stigmasterol with the potential for enhanced activity in its derivatives, a concept supported by preliminary studies on related compounds.
Overview of Cytotoxic Effects
Stigmasterol has been shown to exhibit anti-tumor effects across a variety of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and the induction of autophagy.[1][2] However, some studies indicate that stigmasterol itself possesses low intrinsic cytotoxicity, with an EC50 value greater than 250 µM in certain breast cancer cell lines.[3][4][5][6][7] Conversely, chemical modifications of the stigmasterol backbone have been shown to yield derivatives with significantly improved cytotoxic activity.[3][4][5][6][7]
Quantitative Analysis of Cytotoxicity
The following table summarizes the reported cytotoxic activities of stigmasterol and some of its derivatives against various cancer cell lines. This data highlights the potential for increased potency through structural modification.
| Compound | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Stigmasterol | KB/C152 (Oral Epithelial Cancer) | XTT | 81.18 µg/ml | [8] |
| Jurkat/E6-1 (T-Lymphocytic Leukemia) | XTT | 103.03 µg/ml | [8] | |
| MCF-7 (Breast Cancer) | Resazurin | > 250 | [3][4][5][6][7] | |
| HCC70 (Breast Cancer) | Resazurin | > 250 | [3][4][5][6][7] | |
| MCF-12A (Non-tumorigenic Mammary) | Resazurin | > 250 | [3][4][5][6][7] | |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin | 21.92 | [3][4][5][6][7] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin | 22.94 | [3][4][5][6][7] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin | 16.82 | [3][4][5][6][7] |
Note: Direct cytotoxic data for this compound is not available in the cited literature. The derivatives are included to illustrate the impact of structural modifications on cytotoxicity.
Mechanistic Insights: Signaling Pathways
Stigmasterol-induced cytotoxicity is often mediated through the induction of apoptosis via multiple signaling pathways.
Stigmasterol-Induced Apoptotic Pathways
Stigmasterol has been reported to trigger apoptosis in tumor cells by modulating the PI3K/Akt signaling pathway and promoting the generation of mitochondrial reactive oxygen species (ROS).[1][2] It can also induce apoptosis through both caspase-dependent and independent pathways.[1] In ovarian cancer cells, stigmasterol has been shown to cause apoptosis by inducing endoplasmic reticulum and mitochondrial dysfunction.[9][10][11] This involves the upregulation of pro-apoptotic proteins such as BAX and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[11]
Caption: Signaling pathways implicated in stigmasterol-induced apoptosis.
As there is no specific mechanistic data for this compound, it is hypothesized that its cytotoxic effects, if any, could involve similar or distinct signaling pathways, warranting further investigation.
Experimental Protocols
The assessment of cytotoxicity for stigmasterol and its derivatives typically involves the following experimental procedures:
Cell Culture and Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds (e.g., stigmasterol, this compound) for specific durations (e.g., 24, 48, 72 hours).
Cytotoxicity Assays
Resazurin Assay: This colorimetric assay measures cell viability. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.[3][4][5][6][7]
XTT Assay: The yellow tetrazolium salt XTT is reduced to a soluble orange formazan (B1609692) dye by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is quantified spectrophotometrically and is proportional to the number of living cells.[8]
Apoptosis Assays
The induction of apoptosis can be assessed using various methods, including:
-
Hoechst 33342 Staining: To visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Annexin V/Propidium Iodide Staining: To detect early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells via flow cytometry.
-
Western Blotting: To measure the expression levels of key apoptotic proteins such as caspases, BAX, Bcl-2, and p53.
Caption: A generalized workflow for evaluating the cytotoxicity of compounds in vitro.
Conclusion
The available evidence strongly suggests that while stigmasterol itself has modest cytotoxic activity against some cancer cell lines, its derivatives can exhibit significantly enhanced potency. This highlights the potential of compounds like this compound as novel anti-cancer agents. However, a definitive comparison of the cytotoxic effects of this compound and stigmasterol is hampered by the current lack of direct experimental data for the diol derivative.
Future research should focus on synthesizing and evaluating the cytotoxic profile of this compound against a panel of cancer cell lines. Elucidating its mechanism of action and comparing it directly with stigmasterol will be crucial in determining its potential for further development as a therapeutic agent. For researchers in drug discovery, the modification of the stigmasterol scaffold presents a promising avenue for the development of new and more effective anti-cancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 91016309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:167958-89-6 | Manufacturer ChemFaces [chemfaces.com]
- 8. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Stigmastane Diols: A Comparative Guide to their Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of various stigmastane (B1239390) diols, a class of phytosteroids with promising therapeutic potential. The information presented is collated from preclinical studies and aims to facilitate the evaluation and selection of these compounds for further research and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of several stigmastane diols has been evaluated in various in vivo and in vitro models. The following table summarizes the key quantitative data from these studies, providing a direct comparison of their potency.
| Compound Name | Chemical Structure | Assay | Endpoint | Result | Reference |
| Stigmastane-3β,6α-diol | Oxygenated stigmastane-type sterol | TPA-induced mouse ear edema | ID50 | 0.5-1.0 mg/ear | [1] |
| Stigmastane-3β,6β-diol | Oxygenated stigmastane-type sterol | TPA-induced mouse ear edema | ID50 | 0.5-1.0 mg/ear | [1] |
| (24R)-5α-stigmast-3,6-dione | Stigmastane steroid | Xylene-induced mouse ear edema | % Inhibition | 50.9% at 20 mg/kg (i.p.) | [2] |
| 5α-stigmast-23-ene-3,6-dione | Stigmastane steroid | Xylene-induced mouse ear edema | % Inhibition | Significant inhibition at 50 and 100 µ g/ear | [2] |
| Stigmasta-5,22-dien-3,7-dione | Stigmasterol (B192456) derivative | Oxidative burst in whole blood | IC50 | 15.6 ± 2.1 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
TPA-Induced Mouse Ear Edema
This in vivo model is used to assess the topical anti-inflammatory activity of compounds.
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Animal Model: Male ICR mice.
-
Procedure: 12-O-Tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is topically applied to the inner surface of one ear of a mouse to induce inflammation and edema. The test compound (stigmastane diol) is applied topically to the same ear, typically dissolved in a suitable vehicle (e.g., acetone). The contralateral ear receives the vehicle alone and serves as a control.
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Measurement: After a specified period (e.g., 6 hours), the mice are euthanized, and circular biopsies are taken from both ears. The weight of the biopsies is measured, and the difference in weight between the TPA-treated and vehicle-treated ears is calculated as the degree of edema. The inhibitory effect of the test compound is expressed as the percentage reduction in edema compared to the control group that received TPA and the vehicle. The 50% inhibitory dose (ID50) is the dose of the compound that reduces the TPA-induced edema by 50%.[1]
Xylene-Induced Mouse Ear Edema
This is another common in vivo model for evaluating topical anti-inflammatory effects.
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Animal Model: Mice.
-
Procedure: Xylene, an irritant, is applied to the ear to induce vasodilation and increased vascular permeability, leading to edema. The test compound is administered either topically or systemically (e.g., intraperitoneally) before or after the application of xylene.
-
Measurement: The degree of edema is quantified by measuring the difference in weight between the xylene-treated ear and the untreated ear. The percentage inhibition of edema by the test compound is calculated by comparing the results with a control group that received only xylene.
Oxidative Burst Assay in Whole Blood
This in vitro assay measures the immunomodulatory activity of a compound by assessing its effect on the production of reactive oxygen species (ROS) by phagocytes.
-
Procedure: Freshly collected whole blood is treated with the test compound at various concentrations. The phagocytes in the blood are then stimulated with a phorbol (B1677699) ester (e.g., phorbol 12-myristate 13-acetate - PMA) to induce an oxidative burst, which is the rapid release of ROS.
-
Measurement: The production of ROS is measured using a chemiluminescence probe, such as luminol. The inhibitory effect of the test compound is determined by the reduction in chemiluminescence compared to the stimulated control without the compound. The IC50 value represents the concentration of the compound that inhibits the oxidative burst by 50%.[3]
Signaling Pathways in Inflammation Modulated by Stigmastane Diols
The anti-inflammatory effects of many natural products, including steroidal compounds, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. While specific data for all stigmastane diols is still emerging, the general mechanism of action for anti-inflammatory steroids involves the inhibition of these pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by stigmastane diols.
Experimental Workflow for a Typical Anti-inflammatory Study
The following diagram illustrates a general workflow for the investigation of the anti-inflammatory properties of a novel compound like a stigmastane diol.
Caption: A typical workflow for evaluating the anti-inflammatory potential of stigmastane diols.
References
- 1. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Stigmasta-4,22-diene-3beta,6beta-diol versus Sitosterol
A note to our readers: This guide was intended to provide a comprehensive comparison of the mechanisms of action of Stigmasta-4,22-diene-3beta,6beta-diol and sitosterol (B1666911). However, a thorough review of the current scientific literature has revealed a significant lack of available data on the biological activity and mechanism of action of this compound. Information on this compound is largely limited to chemical and spectral data from commercial suppliers.
Therefore, this guide will focus on a detailed exposition of the well-documented mechanisms of action of sitosterol , a widely studied phytosterol with known therapeutic potential. We will present available experimental data, detailed protocols, and visual diagrams of its signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Sitosterol: A Multi-Targeted Phytosterol with Diverse Pharmacological Activities
Sitosterol, a prominent plant sterol, has garnered significant attention for its multifaceted pharmacological effects, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. Its mechanism of action is complex, involving the modulation of various signaling pathways and cellular processes.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the biological effects of sitosterol.
| Biological Effect | Model System | Key Findings | Reference |
| Anti-inflammatory | Human Aortic Endothelial Cells | Reduced expression of VCAM-1 and ICAM-1; Inhibited NF-κB phosphorylation. | [1] |
| LPS/D-GalN-induced acute liver injury in mice | Suppressed inflammatory cytokines (TNF-α, IL-1β, IL-6); Inhibited TLR4/NF-κB signaling. | [1] | |
| Anti-cancer | Multiple Myeloma Cells | Increased phosphorylation of AMPK; Induced caspase-3 activation. | [2] |
| Breast Cancer Cells (MDA-MB-231) | Induced G1 cell cycle arrest; Increased Bax/Bcl-2 ratio; Promoted mitochondrial membrane depolarization. | [3] | |
| Human Lung Adenocarcinoma (A549 cells) | Triggered G2/M cell cycle arrest and apoptosis. | [3] | |
| Metabolic Regulation | High-fat diet-induced diabetic rats | Improved insulin (B600854) sensitivity by upregulating the IRS-1/Akt pathway. | [1] |
| Cholesterol Lowering | In vivo studies | Competes with dietary cholesterol for absorption in the intestines via the NPC1L1 protein. | [4] |
Key Mechanisms of Action and Signaling Pathways
Sitosterol exerts its effects through the modulation of several key signaling pathways.
1. Anti-inflammatory Effects via NF-κB Inhibition:
Sitosterol has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In endothelial cells, sitosterol reduces the expression of adhesion molecules, thereby preventing the adhesion of leukocytes and subsequent inflammation.[1] In models of acute liver injury, it suppresses the production of pro-inflammatory cytokines by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade.[1]
2. Anti-cancer Activity through Multiple Pathways:
Sitosterol's anti-cancer effects are mediated by its ability to induce apoptosis, cell cycle arrest, and inhibit proliferation in various cancer cell lines.
-
PI3K/Akt/mTOR Pathway: Sitosterol can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2][3] By downregulating this pathway, sitosterol promotes apoptosis in cancer cells.
-
AMPK Pathway: Sitosterol can activate the AMP-activated protein kinase (AMPK) pathway.[2][3] AMPK activation can lead to the inhibition of cancer cell growth and the induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are also modulated by sitosterol.[2] The specific effects on these pathways can be cell-type dependent, leading to apoptosis in some cancer cells.
-
Intrinsic and Extrinsic Apoptosis Pathways: Sitosterol can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It has been shown to increase the expression of Fas and the activity of caspase-8 (extrinsic pathway) and to modulate the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization and activation of caspase-9 and -3 (intrinsic pathway).[2][3]
3. Cholesterol-Lowering Mechanism:
Sitosterol's best-known effect is its ability to lower blood cholesterol levels. Due to its structural similarity to cholesterol, sitosterol competes with cholesterol for absorption in the small intestine.[4] It displaces cholesterol from micelles, which are necessary for cholesterol uptake by enterocytes through the Niemann-Pick C1-Like 1 (NPC1L1) protein.[4] This results in reduced cholesterol absorption and consequently lower levels of LDL cholesterol in the bloodstream.
Experimental Protocols
The following provides a generalized overview of methodologies commonly employed in the study of sitosterol's mechanism of action.
1. Cell Culture and Viability Assays:
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, A549, Multiple Myeloma cells) and endothelial cells (e.g., HUVECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of sitosterol for specified time periods.
-
Viability Assay (MTT Assay): 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.
2. Western Blot Analysis:
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bax, Bcl-2, caspases).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Flow Cytometry for Cell Cycle and Apoptosis Analysis:
-
Cell Cycle Analysis: Cells are fixed, treated with RNase, and stained with propidium (B1200493) iodide (PI). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay (Annexin V/PI Staining): Cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI stains necrotic cells. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
4. In Vivo Animal Studies:
-
Animal Models: Relevant animal models are used, such as high-fat diet-induced diabetic rats for metabolic studies or xenograft models for cancer research.
-
Treatment: Animals are administered sitosterol orally or via other appropriate routes.
-
Sample Collection and Analysis: Blood, tissues, and tumors are collected for biochemical analysis (e.g., lipid profile, cytokine levels) and histological examination.
Conclusion
Sitosterol is a phytosterol with a well-established and diverse range of biological activities. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate inflammation, cell proliferation, apoptosis, and cholesterol metabolism. The available experimental data provides a strong foundation for its potential therapeutic applications. In contrast, the lack of research on this compound highlights a significant knowledge gap and an opportunity for future investigation into the pharmacological properties of this and other related phytosterols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (22E,24R)-Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 14825797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stigmasta-4,22-diene | C29H48 | CID 91697635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Cancer Properties of Stigmastane-Type Phytosterols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific in vivo anti-cancer studies for Stigmasta-4,22-diene-3beta,6beta-diol are not available in the published scientific literature. This guide provides a comparative framework using data from the closely related and more extensively studied phytosterol, stigmasterol (B192456) . The experimental protocols and data presented herein are intended to serve as a blueprint for the potential in vivo validation of this compound and other related steroidal compounds.
Introduction to Stigmastane-Type Phytosterols in Oncology
Steroidal compounds, both natural and synthetic, represent a significant area of research in the development of novel anti-cancer therapeutics.[1] Phytosterols, a group of naturally occurring steroids in plants, have garnered attention for their potential anti-cancer activities. Stigmasterol, a common phytosterol, has demonstrated anti-tumor effects in various cancer types including breast, lung, liver, and ovarian cancers through mechanisms such as promoting apoptosis, inhibiting proliferation and metastasis, and inducing autophagy.[1][2][3] Mechanistic studies have implicated the regulation of signaling pathways like PI3K/Akt and the generation of mitochondrial reactive oxygen species in its apoptotic effects.[1][2] This guide will focus on the available data for stigmasterol as a representative stigmastane-type phytosterol and compare its activity with doxorubicin (B1662922), a standard chemotherapeutic agent.
Comparative In Vivo Efficacy: Stigmasterol vs. Doxorubicin
The following tables summarize the in vivo anti-cancer effects of stigmasterol in a cholangiocarcinoma (CCA) xenograft model and provide a comparison with doxorubicin in a breast cancer xenograft model.
Table 1: In Vivo Anti-Tumor Activity of Stigmasterol in a Cholangiocarcinoma Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Weight Reduction (%) vs. Control | Angiogenesis Inhibition (CD31+ Area Reduction %) | Reference |
| Stigmasterol | 20 mg/kg/day | Intraperitoneal | ~50% | ~60% | [4][5][6] |
| Lupeol + Stigmasterol | 10 mg/kg each/day | Intraperitoneal | ~65% | Not Reported | [4][5][6] |
Data is approximated from graphical representations in the cited literature.
Table 2: In Vivo Anti-Tumor Activity of Doxorubicin in a Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition | Cardiotoxicity | Reference |
| Doxorubicin | 2 mg/kg | Intravenous | Significant inhibition of tumor growth and lung metastasis | Not Reported | [7] |
| Doxorubicin | 7.5 mg/kg | Not Specified | Significant reduction in cell proliferation and metastasis-related molecules | Observed myocardial injury | [8] |
Detailed Experimental Protocols
Human Tumor Xenograft Model for Anti-Cancer Drug Evaluation
This protocol outlines a generalized procedure for assessing the in vivo anti-cancer efficacy of a test compound like this compound.
Objective: To evaluate the effect of the test compound on tumor growth in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)[9]
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, KKU-M213 for cholangiocarcinoma)
-
Test compound (e.g., Stigmasterol, this compound)
-
Vehicle control (e.g., DMSO, corn oil)
-
Positive control (e.g., Doxorubicin)
-
Matrigel
-
Cell culture reagents
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions.
-
Animal Acclimatization: Mice are acclimatized to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells) in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach the desired size, mice are randomly assigned to treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).[9]
-
Drug Administration: The test compound, vehicle, and positive control are administered to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage, intravenous).[9]
-
Monitoring: Animal body weight and tumor size are monitored throughout the study. Signs of toxicity are also observed and recorded.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Sample Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues can be collected for further analysis (e.g., histopathology, Western blot).[9]
Mandatory Visualizations
Signaling Pathway of Stigmasterol's Anti-Cancer Action
Caption: PI3K/Akt/mTOR signaling pathway inhibition by stigmasterol.
Experimental Workflow for In Vivo Anti-Cancer Study
Caption: Workflow of a xenograft model for in vivo drug testing.
Conclusion
While direct in vivo evidence for the anti-cancer properties of this compound is currently lacking, the available data for the related compound, stigmasterol, suggests a promising avenue for further investigation. Stigmasterol has been shown to inhibit tumor growth and angiogenesis in preclinical models, with a mechanism of action involving the PI3K/Akt signaling pathway.[2][3] The experimental frameworks provided in this guide offer a clear path for the in vivo validation of this compound and a comparison against standard-of-care chemotherapeutics like doxorubicin. Such studies are crucial for determining the therapeutic potential of this and other novel steroidal compounds in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α | PLOS One [journals.plos.org]
- 5. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 10. ijpbs.com [ijpbs.com]
A Comparative Analysis of Stigmasta-4,22-diene-3beta,6beta-diol and Brassinosteroids
In the vast realm of plant natural products, steroids represent a class of molecules with profound biological activities. Among these, brassinosteroids have been extensively studied and are now recognized as a sixth class of plant hormones, crucial for growth, development, and stress responses. In contrast, Stigmasta-4,22-diene-3beta,6beta-diol, a stigmastane-type steroid, remains a less-chartered territory, with its biological functions yet to be fully elucidated. This guide provides a comparative overview of these two steroid compounds, summarizing their known attributes, presenting available experimental data, and detailing relevant experimental protocols for their study.
Structural and Functional Overview
Brassinosteroids are a group of polyhydroxylated steroidal phytohormones that are essential for plant growth and development.[1] Their basic chemical structure is a 5α-stigmastane skeleton.[2] The most active and well-known brassinosteroid is brassinolide. These hormones are involved in a wide array of physiological processes, including cell elongation and division, vascular differentiation, seed germination, and senescence.[3][4] They also play a significant role in mediating plant responses to both biotic and abiotic stresses.[4][5]
This compound belongs to the stigmastane (B1239390) class of steroids. While its precise physiological roles in plants are not well-documented, related stigmastane compounds have been reported to exhibit various biological activities, including antioxidant and cytotoxic effects. For instance, 6β-hydroxystigmasta-4,22-dien-3-one, a structurally similar compound, has shown antioxidant properties. Furthermore, other stigmastane derivatives have demonstrated cytotoxic activity against certain cancer cell lines. However, specific studies on the plant growth-regulating activities of this compound are currently lacking, which presents a significant knowledge gap when comparing it to the well-established functions of brassinosteroids.
Comparative Data on Biological Activities
Due to the limited research on the plant-specific physiological effects of this compound, a direct quantitative comparison of its performance with brassinosteroids in promoting plant growth is not feasible at present. The following table summarizes the known biological activities of both compounds, drawing on data for this compound from closely related analogs.
| Biological Activity | This compound (and related compounds) | Brassinosteroids |
| Plant Growth Promotion | Not reported | Promotes cell elongation, cell division, and vascular differentiation.[3] |
| Seed Germination | Not reported | Promotes seed germination.[6] |
| Stress Response | Not reported for plants | Confers tolerance to a wide range of abiotic and biotic stresses.[4][5] |
| Antioxidant Activity | Reported for a related compound (6β-hydroxystigmasta-4,22-dien-3-one). | Can modulate the activity of antioxidant enzymes as part of the stress response.[5] |
| Cytotoxic Activity | Reported for a related compound (Stigmasta-4,22-dien-3-one). | Can induce apoptosis in cancer cells.[7] |
Experimental Protocols
Detailed methodologies for assessing the biological activities of these compounds are crucial for reproducible research. Below are protocols for key experiments related to the known activities of brassinosteroids and the potential activities of this compound.
Brassinosteroid Bioassays
1. Rice Lamina Inclination Assay
This is a highly sensitive and specific bioassay for brassinosteroids.[7]
-
Seedling Preparation: Rice seeds are surface-sterilized and germinated in the dark for 5-7 days.
-
Explant Preparation: The second leaf sheath and lamina are excised. A segment containing the lamina joint is used for the assay.
-
Assay Procedure: The explants are floated on a test solution containing different concentrations of the brassinosteroid for 48-72 hours in the dark.
-
Data Collection: The angle of inclination between the lamina and the sheath is measured. A greater angle indicates higher brassinosteroid activity.[7]
2. Bean Second Internode Bioassay
This assay measures the elongation of the second internode of a bean plant, which is promoted by brassinosteroids.[8]
-
Plant Growth: Bean (Phaseolus vulgaris) seedlings are grown under controlled light and temperature conditions until the second internode is actively elongating.
-
Application: The test compound is applied in a lanolin paste or as a solution to the second internode.
-
Incubation: The plants are incubated for 4-7 days.
-
Data Collection: The length of the second internode is measured. An increase in length compared to the control indicates brassinosteroid activity.
Assays for Potential Activities of this compound
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Antioxidant Activity)
This assay is a common method to evaluate the antioxidant capacity of a compound.[3]
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The plant extract or pure compound is dissolved in the same solvent at various concentrations.[3]
-
Reaction Mixture: The test sample is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[3]
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[3]
2. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay (for Cytotoxicity)
This colorimetric assay is widely used to assess cell viability and cytotoxicity.[1]
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated to allow for attachment and growth.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 570 and 600 nm.[9]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
Signaling Pathways and Experimental Workflows
The signaling pathway for brassinosteroids is well-characterized, whereas a specific signaling pathway for this compound has not been identified.
Brassinosteroid Signaling Pathway
Brassinosteroid signaling is initiated by the binding of the hormone to a cell-surface receptor kinase complex, primarily composed of BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1). This binding event triggers a series of phosphorylation and dephosphorylation events that ultimately lead to the accumulation of unphosphorylated BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1) transcription factors in the nucleus. These transcription factors then regulate the expression of a multitude of genes involved in plant growth and development.
Caption: Brassinosteroid signaling pathway from cell membrane perception to nuclear gene regulation.
Experimental Workflow for Brassinosteroid Bioassay (Rice Lamina Inclination)
The following diagram illustrates the general workflow for conducting a rice lamina inclination bioassay to test the activity of a potential brassinosteroid.
Caption: Workflow for the rice lamina inclination bioassay.
Experimental Workflow for Cytotoxicity (MTT) and Antioxidant (DPPH) Assays
This diagram outlines a generalized workflow for assessing the potential cytotoxic and antioxidant activities of a compound like this compound.
Caption: General workflow for assessing cytotoxicity and antioxidant activity.
Conclusion
Brassinosteroids are well-established plant hormones with a clearly defined signaling pathway and a wide range of demonstrated physiological effects. In contrast, this compound is a far less studied compound. While its chemical structure is known, its biological functions, particularly in plants, remain largely unexplored. Preliminary evidence from related compounds suggests potential antioxidant and cytotoxic activities. Further research is imperative to elucidate the physiological roles of this compound in plants, its biosynthetic pathway, and its mechanism of action. Such studies will be crucial to determine if it plays any role in plant physiology comparable to that of brassinosteroids and to unlock its full potential for applications in agriculture or medicine. For now, a comprehensive comparative study is limited by the significant disparity in the available scientific literature for these two steroid compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Rice Lamina Joint Inclination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Confirming the Purity of Stigmasta-4,22-diene-3beta,6beta-diol by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of Stigmasta-4,22-diene-3beta,6beta-diol. Experimental data and detailed protocols are presented to offer an objective analysis of the product's performance against potential alternative compounds and impurities.
Introduction
This compound is a phytosterol, a naturally occurring steroid alcohol found in plants. As with any compound intended for research or pharmaceutical development, establishing its purity is a critical step. HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for purity assessment of stigmastane-type steroids. This guide outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compares its chromatographic behavior with that of common phytosterols (B1254722) and potential impurities.
Experimental Design and Workflow
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Comparative HPLC Analysis
The purity of this compound was evaluated against a panel of structurally related phytosterols that represent potential impurities arising from the manufacturing process or degradation. The analysis was performed using a standardized RP-HPLC method.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC with UV Detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water (95:5, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Diluent | Methanol |
Data Summary
The following table summarizes the retention times and calculated purity for this compound and the selected comparison compounds.
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | ≥98% |
| Stigmasterol | 10.2 | - |
| β-Sitosterol | 11.5 | - |
| Campesterol | 9.8 | - |
| Stigmastanol | 12.1 | - |
Note: Purity for comparison compounds is not applicable in this context as they serve as markers for potential impurities.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analytical standard (this compound, Stigmasterol, β-Sitosterol, Campesterol, and Stigmastanol) into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in the diluent (Methanol).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the this compound stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Mixed Standard Solution: For system suitability and impurity identification, a mixed standard can be prepared by combining appropriate aliquots of each stock solution and diluting with the mobile phase.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Follow steps 2-4 from the "Preparation of Standard Solutions" protocol.
-
Prepare a working sample solution at a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Prior to injection, filter the working sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Operation
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detector wavelength to 205 nm.
-
Perform a blank injection (mobile phase) to ensure the absence of system peaks.
-
Inject the working standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution and record the chromatogram.
Data Analysis and Purity Calculation
-
Integrate the peak areas of all components in the sample chromatogram.
-
Calculate the percentage purity of this compound using the area normalization method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Conclusion
The presented RP-HPLC method provides a reliable and efficient means of confirming the purity of this compound. The method demonstrates good separation from common phytosterol impurities, allowing for accurate quantification. The experimental data supports a purity of ≥98% for the analyzed batch of this compound, meeting the typical requirements for research and early-stage drug development. This guide serves as a valuable resource for scientists requiring a robust analytical method for the quality control of this compound.
A Comparative Guide to the Biological Efficacy of Synthetic vs. Natural Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants.[1] Phytosterols (B1254722) and their derivatives have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties.[2][3] The specific compound this compound is a known natural product.[4][5] While both natural extraction and chemical synthesis can yield this compound, a critical question for researchers is whether the biological efficacy differs between these two sources. This guide aims to address this question by examining the available evidence for related compounds and providing a foundational understanding for future research.
Synthetic vs. Natural Phytosterols: A General Overview
The primary difference between natural and synthetic compounds lies in their origin and potential impurity profiles.
-
Natural Phytosterols: These are extracted from plant sources, such as vegetable oils, nuts, and legumes.[1][6] The extraction and purification process can result in a mixture of related sterols and other plant-derived compounds. The presence of these additional compounds could lead to synergistic or antagonistic biological effects.
-
Synthetic Phytosterols: These are produced through chemical reactions in a laboratory setting. Synthesis allows for the creation of highly pure compounds and novel derivatives that may not be found in nature.[7] However, trace amounts of reagents, solvents, or byproducts from the synthesis process could potentially influence biological activity.
Bioavailability can also be a distinguishing factor. While some studies suggest that the esterification of natural phytosterols (a common semi-synthetic modification) can improve their solubility and, consequently, their cholesterol-lowering efficacy, it may also affect the bioavailability of other fat-soluble vitamins.[7][8][9]
Biological Efficacy: A Comparative Look at Stigmasterol (B192456) Derivatives
Due to the lack of direct comparative data for this compound, we present a summary of the biological activities of various stigmasterol derivatives. This data can serve as a proxy to understand the potential therapeutic applications and to highlight the structure-activity relationships that may be relevant for both natural and synthetic forms.
| Compound/Derivative | Biological Activity | Cell Line/Model | Key Findings |
| Stigmasterol | Anti-inflammatory | Murine models | Inhibits pro-inflammatory mediators, in part through the NF-κB pathway.[2] |
| β-Sitosterol | Apoptosis Induction | MCF-7, MDA-MB-231 (Breast Cancer) | Triggers apoptosis by increasing Fas protein expression and caspase 8.[2] |
| Various Phytosterols | Anti-proliferative, Apoptosis | Caco-2 (Colon Cancer) | Decreased cell viability through the mitochondrial pathway.[2] |
| Stigmasterol | Anti-inflammatory | BV2 cells (Microglia) | Markedly inhibited the expression of pro-inflammatory mediators like iNOS, IL-6, IL-1β, COX-2, and TNF-α.[10] |
| Peniocerol | Anti-proliferative, Apoptosis | HCT-116 (Colon Cancer) | Inhibited cell growth and induced apoptosis in a time and dose-dependent manner.[11][12] |
| 6β-hydroxystigmasta-4,22-dien-3-one | Antioxidant | DPPH assay | Showed antioxidant activity.[13] |
Potential Signaling Pathways
Phytosterols are known to exert their biological effects by modulating various signaling pathways. Based on studies of stigmasterol and other related compounds, this compound may influence the following pathways:
-
NF-κB Signaling Pathway: Many phytosterols exhibit anti-inflammatory effects by inhibiting the activation of NF-κB, a key regulator of inflammatory gene expression.[2][14][15] Inhibition of NF-κB can lead to a downstream reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[15]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some phytosterols have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt pathway.[16][17]
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
To facilitate further research, this section outlines generalized protocols for assessing the anti-inflammatory and cytotoxic activities of phytosterols.
This assay measures the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
A dose-dependent reduction in nitrite, TNF-α, and IL-6 indicates anti-inflammatory activity.
Caption: General workflow for an in vitro anti-inflammatory assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Appropriate complete culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. A dose-dependent decrease in viability indicates cytotoxic activity.
Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
While a definitive comparison of the biological efficacy of synthetic versus natural this compound remains to be conducted, the available literature on related phytosterols provides a strong foundation for future research. It is plausible that both natural and synthetic forms of this compound will exhibit significant anti-inflammatory and anti-cancer properties. However, subtle differences in efficacy may arise due to the presence of co-purified compounds in natural extracts or residual impurities in synthetic preparations.
Future research should focus on head-to-head comparisons of highly purified natural and synthetic this compound in a variety of in vitro and in vivo models. Such studies will be crucial for elucidating any significant differences in their biological activities and for advancing the potential therapeutic applications of this promising phytosterol. Researchers are encouraged to utilize the experimental frameworks provided in this guide to conduct these vital comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterols in Inflammatory Diseases: Implications and Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phytosterol - Wikipedia [en.wikipedia.org]
- 7. Lipid-lowering Activity of Natural and Semi-Synthetic Sterols and Stanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both free and esterified plant sterols reduce cholesterol absorption and the bioavailability of beta-carotene and alpha-tocopherol in normocholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Phytosterol Peniocerol Inhibits Cell Proliferation and Tumor Growth in a Colon Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 14. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasta-4,22-diene-3beta,6beta-diol: A Comparative Guide to Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Stigmasta-4,22-diene-3beta,6beta-diol in steroid receptor assays. Due to a lack of publicly available binding affinity data for this specific compound, this document outlines the experimental frameworks and comparative data necessary to assess its potential interactions with key steroid hormone receptors. By understanding the methodologies and referencing the binding affinities of well-characterized steroids, researchers can effectively design and interpret studies to determine the steroid receptor binding profile of this compound.
Introduction to this compound and Steroid Receptor Cross-Reactivity
This compound belongs to the stigmastane (B1239390) class of phytosterols (B1254722), which are plant-derived steroids. Its core structure is similar to that of endogenous steroid hormones, raising the possibility of cross-reactivity with human steroid receptors. These receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR), are critical mediators of physiological processes and are common targets in drug development. Unintended interactions with these receptors can lead to off-target effects. Therefore, characterizing the binding profile of investigational compounds like this compound is a crucial step in preclinical drug development.
While direct binding data for this compound is not currently available in published literature, studies on other phytosterols suggest that they generally exhibit low affinity for the estrogen receptor and lack estrogenic activity.[1] However, the unique structural features of this compound necessitate empirical testing to determine its specific cross-reactivity profile.
Comparative Binding Affinities of Common Steroids
To provide a benchmark for potential findings, the following table summarizes the relative binding affinities (RBAs) of several common steroids for the five major steroid receptors. These values are compiled from various sources and are typically expressed as a percentage of a high-affinity reference ligand for each receptor.
| Steroid | Androgen Receptor (AR) RBA (%) | Estrogen Receptor (ER) RBA (%) | Progesterone Receptor (PR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| Testosterone | 100 | <0.1 | 1 | <1 | 1 |
| Dihydrotestosterone (DHT) | 200-300 | <0.1 | 1 | <1 | 1 |
| Estradiol | <0.1 | 100 | 20 | <1 | <1 |
| Progesterone | <1 | <0.1 | 100 | 10 | 20 |
| Dexamethasone | <0.1 | <0.1 | <1 | 100 | <1 |
| Aldosterone | <0.1 | <0.1 | <1 | 10 | 100 |
| Nandrolone | 154-155 | <0.1 | 20 | 0.5 | 1.6 |
| Levonorgestrel | 84-87 | <0.1 | 170 | 14 | 0.6-0.9 |
| Methyltestosterone | 45-125 | <0.1 | 3 | 1-5 | - |
| Metribolone (R1881) | 199-210 | <0.1 | 208-210 | 10-26 | 18 |
Note: These values are approximate and can vary depending on the specific assay conditions and cell types used.
Experimental Protocols for Steroid Receptor Binding Assays
To determine the binding affinity of this compound for each steroid receptor, competitive binding assays are the gold standard. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.
Below are detailed protocols for conducting competitive binding assays for the androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.
Androgen Receptor (AR) Competitive Binding Assay
This protocol is adapted from established methods using rat prostate cytosol as the source of the androgen receptor.
1. Materials:
-
Receptor Source: Cytosol prepared from the prostate of male rats.
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Unlabeled Competitor: Dihydrotestosterone (DHT) as a positive control, and this compound as the test compound.
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
-
Prepare serial dilutions of the unlabeled competitors (DHT and this compound).
-
In assay tubes, combine the assay buffer, a fixed concentration of [³H]-R1881, and varying concentrations of the unlabeled competitor.
-
Add the rat prostate cytosol preparation to each tube.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using HAP slurry or dextran-coated charcoal.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of this compound relative to DHT.
Logical Workflow for AR Competitive Binding Assay
Caption: Workflow of the Androgen Receptor Competitive Binding Assay.
Estrogen Receptor (ER) Competitive Binding Assay
This protocol utilizes rat uterine cytosol as the source of the estrogen receptor.[2]
1. Materials:
-
Receptor Source: Cytosol from the uteri of ovariectomized rats.[2]
-
Radioligand: [³H]-Estradiol.[2]
-
Unlabeled Competitor: 17β-estradiol as a positive control, and this compound.
-
Assay Buffer: TEDG buffer.[2]
-
Separation Agent: Hydroxylapatite (HAP) slurry.[2]
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
-
Follow a similar procedure to the AR binding assay, substituting the appropriate receptor source, radioligand, and unlabeled competitor.
-
Incubate the reaction mixture at 4°C for 18-24 hours.
-
Separate bound and free ligands using HAP.
-
Quantify radioactivity and perform data analysis to determine the IC50 and RBA relative to 17β-estradiol.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol can be performed using cytosolic extracts from cells expressing the glucocorticoid receptor, such as A549 human lung carcinoma cells.[3]
1. Materials:
-
Receptor Source: Cytosolic extract from A549 cells or other GR-expressing cells.[3]
-
Radioligand: [³H]-Dexamethasone.[3]
-
Unlabeled Competitor: Dexamethasone as a positive control, and this compound.
-
Assay Buffer: Tris-based buffer.[3]
-
Separation Agent: Dextran-coated charcoal.[3]
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
-
Incubate the receptor preparation with [³H]-dexamethasone and varying concentrations of unlabeled competitors.
-
Incubate at 0-4°C for 18-24 hours to reach equilibrium.[3]
-
Separate bound and free radioligand using dextran-coated charcoal.[3]
-
Quantify the radioactivity in the supernatant.[3]
-
Analyze the data to determine the IC50 and RBA relative to dexamethasone.[3]
Mineralocorticoid Receptor (MR) Reporter Gene Assay
For the mineralocorticoid receptor, a cell-based reporter gene assay is a common alternative to traditional binding assays.
1. Materials:
-
Cell Line: Mammalian cells engineered to express the human mineralocorticoid receptor and a luciferase reporter gene linked to an MR-responsive promoter.
-
Agonist: Aldosterone as a reference agonist.
-
Test Compound: this compound.
-
Cell Culture Media and Reagents .
-
Luciferase Assay Reagent and a Luminometer .
2. Procedure:
-
Plate the MR reporter cells in a 96-well plate and incubate.
-
Treat the cells with varying concentrations of this compound in the presence and absence of a fixed concentration of aldosterone.
-
Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log concentration of the test compound to determine its agonist or antagonist activity.
Signaling Pathway for Steroid Hormone Action
Caption: Generalized signaling pathway for steroid hormone receptors.
Conclusion
While the direct interaction of this compound with steroid receptors remains to be experimentally determined, this guide provides the necessary framework for its evaluation. By employing the detailed competitive binding and reporter gene assays, researchers can elucidate the binding affinity and functional activity of this compound at the androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. Comparing the resulting data with the established profiles of known steroids will provide a clear and objective assessment of its cross-reactivity potential, a critical step in its development as a potential therapeutic agent.
References
Stigmastane Derivatives: A Comparative Meta-Analysis of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the therapeutic potential of stigmastane (B1239390) derivatives, focusing on two prominent phytosterols: stigmasterol (B192456) and β-sitosterol. Stigmastane derivatives, a class of plant-derived steroids, have garnered significant attention for their diverse pharmacological activities. This document objectively compares their performance in key therapeutic areas—oncology, inflammation, and neuroprotection—supported by experimental data. Detailed methodologies for pivotal experiments are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anti-Cancer Therapeutic Potential
Stigmasterol and β-sitosterol have demonstrated notable anti-cancer properties across a range of cancer cell lines. Their cytotoxic effects are primarily mediated through the induction of apoptosis and inhibition of cell proliferation. The following table summarizes their in vitro cytotoxic activity, presenting the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Table 1: Comparative in vitro Anti-Cancer Activity of Stigmastane Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Stigmasterol | Oral Epithelial Cancer (KB/C152) | 69.59 µg/mL | [1] |
| T-Lymphocytic Leukemia (Jurkat/E6-1) | 86.44 µg/mL | [1] | |
| Human Gastric Cancer (SNU-1) | 15 µM | [2] | |
| Human Breast Cancer (MCF-7) | 0.1623 µM | [2] | |
| β-Sitosterol | Hepatocellular Carcinoma (HepG2) | 6.85 ± 0.61 µg/mL | [3] |
| Hepatocellular Carcinoma (Huh7) | 8.71 ± 0.21 µg/mL | [3] | |
| Oral Cancer (KB) | 13.82 µM (48h) | [4] | |
| Colon Cancer (COLO 320 DM) | 266.2 µM | [5] | |
| Breast Cancer (MCF-7) | 187.61 µg/mL | [6] | |
| Breast Cancer (MDA-MB-231) | 874.156 µg/mL | [6] | |
| Stigmasterol Derivatives | |||
| 5,6-Epoxystigmast-22-en-3β-ol | Breast Cancer (MCF-7) | 21.92 µM | [2] |
| Stigmast-5-ene-3β,22,23-triol | Breast Cancer (MCF-7) | 22.94 µM | [2] |
| Stigmastane-3β,5,6,22,23-pentol | Breast Cancer (HCC70) | 16.82 µM | [2] |
| β-Sitosterol Derivatives | |||
| 3β-glucose sitosterol | Breast Cancer (MCF-7) | 265 µg/mL | [6] |
| 3β-glucose sitosterol | Breast Cancer (MDA-MB-231) | 393.862 µg/mL | [6] |
Signaling Pathways in Anti-Cancer Activity
The anti-tumor effects of stigmasterol and β-sitosterol are attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates the proposed mechanisms of action.
Anti-Inflammatory Therapeutic Potential
Both stigmasterol and β-sitosterol exhibit significant anti-inflammatory properties. Their mechanisms involve the modulation of pro-inflammatory cytokines and key inflammatory signaling pathways.
Table 2: Comparative Anti-Inflammatory Activity of Stigmastane Derivatives
| Compound | Model | Key Findings | Reference |
| Stigmasterol | Carrageenan-induced peritonitis in mice | Decreased leukocyte infiltration. | [7] |
| Arachidonic acid-induced paw edema in mice | Reduced paw edema. | [7] | |
| IL-1β-treated human and mouse chondrocytes | Inhibited MMP-3, MMP-13, ADAMTS-4, and PGE2 production; inhibited NF-κB pathway. | [8] | |
| Collagen-induced arthritis in rats | Reduced levels of IL-6 and IL-1β; alleviated joint pathological injury. | [9] | |
| β-Sitosterol | TNF-α-stimulated human aortic endothelial cells | Inhibited VCAM-1 and ICAM-1 expression; attenuated NF-κB phosphorylation. | [10] |
| Rat paw edema test | 50-70% inhibition of edema. | [11] | |
| Rat pleurisy assay | 46% reduction in pleural exudate volume. | [11] | |
| Copper sulfate-induced inflammation in zebrafish | Inhibited neutrophil recruitment; reduced expression of il-8 and myd88. | [12] |
Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of these stigmastane derivatives are largely mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Neuroprotective Therapeutic Potential
Stigmastane derivatives have emerged as promising agents for the management of neurodegenerative diseases. Their neuroprotective effects are linked to their antioxidant properties and their ability to modulate pathways involved in neuronal survival and apoptosis.
Table 3: Comparative Neuroprotective Activity of Stigmastane Derivatives
| Compound | Model | Key Findings | Reference |
| Stigmasterol | H2O2-induced oxidative stress in SH-SY5Y cells | Maintained ROS levels; prevented oxidative stress-induced cell death; upregulated FoxO3a, catalase, and Bcl-2. | [13] |
| Ischemia/reperfusion injury in rats | Reduced oxidative stress and inactivated autophagy. | ||
| Oxygen and glucose deprivation/reperfusion (OGD/R) in HBMECs | Protected cell viability; attenuated blood-brain barrier damage by inhibiting EPHA2 phosphorylation. | [14] | |
| β-Sitosterol | LPS-induced neurodegeneration in rats | Reduced neuroinflammation by modulating antioxidant signaling (NRF-2/KEAP-1) and downregulating NFκB. | [15] |
| APP/PS1 transgenic mice (Alzheimer's model) | Improved spatial learning and recognition memory; reduced amyloid plaque load. | [16] | |
| Cerebral ischemia/reperfusion injury in mice | Suppressed cholesterol overload, endoplasmic reticulum stress, and apoptosis. | [17] | |
| In vitro cholinesterase inhibition assay | Inhibited AChE (IC50: 55 µg/ml) and BChE (IC50: 50 µg/ml). | [18] |
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of stigmasterol and β-sitosterol involve the activation of pro-survival pathways and the inhibition of apoptotic signaling cascades.
Experimental Protocols
This section provides a summary of the methodologies for key experiments cited in this guide.
1. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the stigmastane derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
2. Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells with 1X SDS sample buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using a CCD camera-based imager.[20] The intensity of the bands corresponds to the amount of the target protein.
References
- 1. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking the potential of beta sitosterol: Augmenting the suppression of oral cancer cells through extrinsic and intrinsic signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive potential of β-Sitosterol in experimental colon cancer model - an In vitro and In vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Network Pharmacology and Experimental Validation Approach to Investigate the Mechanisms of Stigmasterol in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells. | Semantic Scholar [semanticscholar.org]
- 11. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antioxidant Properties of β-Sitosterol in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cjnmcpu.com [cjnmcpu.com]
- 15. Molecular Basis behind the Neuroprotective Potential of Beta Sitosterol in Lipopolysaccharide-Induced Wistar Albino Rats | Texila Journal [texilajournal.com]
- 16. β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment with β-sitosterol ameliorates the effects of cerebral ischemia/reperfusion injury by suppressing cholesterol overload, endoplasmic reticulum stress, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Anti-Alzheimer’s Studies on β-Sitosterol Isolated from Polygonum hydropiper L. [frontiersin.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
Safety Operating Guide
Navigating the Disposal of Stigmasta-4,22-diene-3beta,6beta-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of Stigmasta-4,22-diene-3beta,6beta-diol, a sterol used in various research applications.
Immediate Safety and Disposal Plan
Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, it is imperative to treat this compound as a hazardous chemical. The following procedures are based on general best practices for the disposal of research-grade sterols and other chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Identification and Segregation
Properly identify and segregate the waste to prevent incompatible materials from mixing.
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a compatible, labeled hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.[1][2]
Step 3: Labeling
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound"
-
An estimate of the quantity of the compound and the composition of the waste (e.g., name and percentage of any solvents).
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Step 4: Storage
Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
Segregated from incompatible chemicals.[2]
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[8]
Quantitative Data for Disposal
In the absence of specific data for this compound, the following table should be used as a template to record the necessary information for your institution's waste disposal manifest.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 167958-89-6 |
| Physical State | Solid (Powder)[7] / In Solution (Specify Solvent) |
| Quantity | (Specify mass or volume) |
| Solvent(s) (if any) | (Specify solvent and concentration) |
| Date of Generation | (Enter Date) |
| Principal Investigator | (Enter Name) |
| Laboratory/Room Number | (Enter Location) |
Experimental Protocols
While no experimental protocols for disposal are cited, the general protocol for chemical waste disposal involves the safe and compliant collection, labeling, storage, and transfer of the waste to a licensed disposal facility, coordinated through the institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. echemi.com [echemi.com]
- 4. (22E)-Stigmasta-4,22-diene-3,6-diol | CAS#:167958-89-6 | Chemsrc [chemsrc.com]
- 5. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 6. This compound | CAS:167958-89-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. biocrick.com [biocrick.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Stigmasta-4,22-diene-3beta,6beta-diol
Essential Safety and Handling Guide for Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Due to the limited availability of specific hazard data for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols.[1] This guidance is based on best practices for handling potent bioactive steroidal compounds.
Core Safety and Personal Protective Equipment (PPE)
Given that this compound belongs to the steroid category of molecules, minimizing exposure is paramount.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves conforming to ASTM D6978 standard. | Provides a robust barrier against skin contact. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2][3] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution.[4][5] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An N95 or higher-rated respirator. | Required if there is a risk of aerosolization, such as when handling the solid compound outside of a certified chemical fume hood.[2] |
| Foot Protection | Two pairs of disposable, skid-resistant shoe covers.[2][4] | Protects against contamination of personal footwear and the general laboratory environment. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage location should be clearly labeled and accessible only to authorized personnel. Recommended storage temperature is -20°C.[6]
2. Preparation and Handling
-
All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use a calibrated balance with a draft shield to weigh the required amount of the compound.
-
When preparing solutions, add the solvent slowly to the solid to minimize the potential for aerosolization. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]
-
Work over a disposable absorbent bench pad to contain any potential spills.
3. Decontamination and Cleaning
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult internal safety protocols for appropriate decontamination procedures for potent compounds.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and any other solid materials contaminated with the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Disposal of Used PPE: All used PPE should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[2]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 7. This compound | CAS:167958-89-6 | Manufacturer ChemFaces [chemfaces.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
